6-Bromo-2-fluoropyridin-3-amine
Description
Properties
IUPAC Name |
6-bromo-2-fluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIKULJTMICLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731972 | |
| Record name | 6-Bromo-2-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850220-97-2 | |
| Record name | 6-Bromo-2-fluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-fluoropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Analytical Guide to 6-Bromo-2-fluoropyridin-3-amine
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 6-bromo-2-fluoropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theory, predicted spectral features, standardized experimental protocols for data acquisition, and visual aids to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical profile of this important heterocyclic compound.
Introduction: The Structural and Analytical Significance of this compound
This compound (C₅H₄BrFN₂) is a trifunctionalized pyridine derivative with a unique substitution pattern that makes it a versatile building block in organic synthesis. The presence of an amine group, a fluorine atom, and a bromine atom on the pyridine scaffold imparts a distinct electronic and steric environment, which is crucial for its reactivity and subsequent molecular design. The amine group acts as a nucleophile and a directing group in electrophilic aromatic substitution, while the fluorine and bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of synthetic pathways and the quality of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will provide an in-depth exploration of the expected spectroscopic data for this compound, offering a predictive yet scientifically grounded reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment of the pyridine ring and the connectivity of its substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the amine protons. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents.
-
-NH₂ group: This is a strong electron-donating group, which will shield the protons on the ring, causing their signals to appear at a relatively higher field (lower ppm).
-
-F atom: Fluorine is a strongly electronegative atom, exerting an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect typically dominates, leading to deshielding of nearby protons.
-
-Br atom: Bromine is also electronegative and will have a deshielding effect on adjacent protons.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons.
Considering these effects, we can predict the following:
-
H-4: This proton is para to the fluorine and meta to the bromine and amine groups. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
H-5: This proton is meta to the fluorine and ortho to the bromine. It will also likely appear as a doublet of doublets, coupling with H-4 and the fluorine atom.
-
-NH₂: The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.3 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-3 Hz |
| H-5 | 7.5 - 7.8 | dd | ³JHH ≈ 8-9 Hz, ³JHF ≈ 5-6 Hz |
| NH₂ | 4.0 - 5.0 | br s | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the substituents, and the signals for carbons bonded to or near the fluorine atom will exhibit C-F coupling.
-
C-2: Bonded to the fluorine atom, this carbon will be significantly deshielded and will show a large one-bond C-F coupling constant (¹JCF).
-
C-3: Attached to the amine group, this carbon will be shielded.
-
C-4 & C-5: These carbons will show coupling to the fluorine atom (²JCF and ³JCF, respectively).
-
C-6: Bonded to the bromine atom, this carbon will be shielded due to the "heavy atom effect".
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| C-2 | 155 - 160 | ¹JCF ≈ 230-250 Hz |
| C-3 | 130 - 135 | ²JCF ≈ 10-15 Hz |
| C-4 | 120 - 125 | ³JCF ≈ 3-5 Hz |
| C-5 | 140 - 145 | ²JCF ≈ 20-25 Hz |
| C-6 | 110 - 115 | ³JCF ≈ 3-5 Hz |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; filter if any solid particles remain.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the amine, the C-N bond, the C-F bond, the C-Br bond, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3450 - 3300 | Medium | Two bands expected for a primary amine (asymmetric and symmetric stretching).[2][3] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | |
| N-H Bend | 1650 - 1580 | Medium to Strong | Scissoring vibration of the primary amine.[3] |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the pyridine ring. |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | [2][3] |
| C-F Stretch | 1250 - 1000 | Strong | |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Experimental Protocol for FT-IR Data Acquisition
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.[4]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[5]
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 190 and 192, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]
-
Key Fragmentation Pathways:
-
Loss of Br: A significant fragment will likely be observed corresponding to the loss of the bromine atom (M-79 and M-81), resulting in a peak at m/z 111.
-
Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide, which would lead to a fragment at m/z 163/165.
-
Loss of F: Loss of the fluorine atom would result in a fragment at m/z 171/173.
-
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Identity |
| 190 / 192 | [M]⁺ (Molecular Ion) |
| 163 / 165 | [M - HCN]⁺ |
| 111 | [M - Br]⁺ |
Experimental Protocol for GC-MS (EI) Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Employ a temperature program to ensure good separation and peak shape, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
-
Mass Spectrometry (EI):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Ionization is achieved using a standard electron energy of 70 eV.[7]
-
The mass analyzer (e.g., a quadrupole) scans a mass range, for example, from m/z 40 to 300.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for the peak of interest are analyzed to confirm the identity and purity of the compound.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, we have established a detailed analytical profile for this important synthetic intermediate. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, along with the standardized experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. This guide serves as a robust starting point for the characterization and quality control of this compound, facilitating its effective use in the synthesis of novel and complex molecules.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
CAS number and molecular structure of 6-Bromo-2-fluoropyridin-3-amine
An In-depth Technical Guide to 6-Bromo-2-fluoropyridin-3-amine: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical building block for researchers and professionals in drug development and medicinal chemistry. We will move beyond basic data to explore its structural significance, reactivity, synthetic utility, and safe handling protocols, offering field-proven insights into its application.
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative whose unique arrangement of functional groups—an amine, a fluorine atom, and a bromine atom—makes it a highly valuable and versatile intermediate in organic synthesis. The strategic placement of these groups dictates its reactivity and utility in constructing complex molecular architectures.
The compound's identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 850220-97-2 | Achmem[1] |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[2] |
| Molecular Weight | 191.00 g/mol | Achmem[1], PubChem[3] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1=CC(=NC(=C1N)F)Br | Achmem[1] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | Achmem[1] |
Molecular Structure and Reactivity Insights
The utility of this compound stems directly from its structure. The pyridine core is functionalized at three key positions, each imparting distinct chemical properties:
-
C6-Bromine: The bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions. It serves as an excellent leaving group in reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the facile introduction of a wide variety of carbon-based (alkyl, aryl, vinyl) and heteroatom-based (N, O, S) substituents, forming the cornerstone of its role as a synthetic building block.
-
C2-Fluorine: The highly electronegative fluorine atom significantly influences the electronic properties of the pyridine ring. It lowers the pKa of the ring nitrogen, reducing its basicity and potential for unwanted side reactions like catalyst poisoning. Furthermore, the C-F bond is metabolically stable, making fluorine incorporation a common strategy in drug design to block metabolic oxidation at that position.[4][5]
-
C3-Amine: The amino group is a potent ortho, para-director and an activating group. It can serve as a handle for further derivatization, such as acylation, alkylation, or diazotization. Its nucleophilicity allows it to participate in reactions to form fused ring systems, a common motif in many pharmaceutical agents.[6]
The interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating amino group creates a unique electronic environment that governs the molecule's reactivity and makes it a sought-after intermediate in the synthesis of targeted therapies.[7]
Application in Complex Molecule Synthesis: A Workflow
The primary application of this compound is as a scaffold in the synthesis of bioactive molecules. A typical workflow involves a cross-coupling reaction at the C6 position, followed by potential modification of the C3-amino group. The diagram below illustrates a generalized synthetic workflow utilizing a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry.[8]
Caption: Generalized workflow for a Suzuki coupling reaction.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a self-validating, step-by-step methodology for a representative Suzuki cross-coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 6-(4-methoxyphenyl)-2-fluoropyridin-3-amine from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Causality: Using a dry flask is essential as moisture can hydrolyze the boronic acid and interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Reagent Addition and Degassing:
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material). The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The work-up removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before purification to prevent streaking on the silica column.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the pure product. Characterize by NMR and MS to confirm identity and purity.
-
Safety, Handling, and Hazard Profile
This compound is a hazardous substance and must be handled with appropriate precautions.[1]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9][10]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered tool for modern medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity, enabling the rapid synthesis of novel compounds for drug discovery pipelines. A thorough understanding of its reactivity, coupled with meticulous execution of protocols and stringent adherence to safety measures, allows researchers to fully leverage its synthetic potential.
References
- 1. achmem.com [achmem.com]
- 2. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aminer.org [aminer.org]
- 6. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide on the Stability and Storage of 6-Bromo-2-fluoropyridin-3-amine: A Guide for Researchers
Introduction: The Critical Role of a Versatile Building Block
6-Bromo-2-fluoropyridin-3-amine is a key intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its trifunctional nature—bearing an amine, a bromine atom, and a fluorine atom on a pyridine scaffold—offers a rich platform for diverse chemical transformations. The amine group can be acylated, alkylated, or diazotized, while the bromine atom is amenable to a variety of cross-coupling reactions. The fluorine atom, in turn, can significantly modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds.
However, the very reactivity that makes this molecule a valuable synthetic tool also renders it susceptible to degradation if not handled and stored correctly. Ensuring the stability and purity of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling, grounded in an understanding of its chemical properties.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including light, temperature, moisture, and atmospheric oxygen. Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies.
Photodegradation
One of the most significant factors affecting the stability of halogenated pyridines is exposure to light, particularly ultraviolet (UV) radiation. Research on the photolytic destruction of 2-halogenated pyridines has shown that they can undergo dehalogenation upon UV irradiation.[1] For pyridines bearing chloro, bromo, or iodo substituents at the 2-position, a primary degradation pathway involves the formation of 2-hydroxypyridine as a key intermediate.[1]
Given the structure of this compound, it is plausible that a similar photolytic cleavage of the carbon-bromine bond could occur, leading to the formation of 2-fluoro-3-aminopyridine. However, the presence of the 2-fluoro substituent introduces additional complexity. Studies have indicated that 2-fluoropyridine degrades via a different primary pathway, with only marginal formation of 2-hydroxypyridine and the predominant formation of Dewar pyridinone.[1] Therefore, the photodegradation of this compound could potentially proceed through multiple pathways, leading to a mixture of degradants. The presence of the amine group could also influence the photochemical reactivity.
Thermal Degradation
Hydrolytic and Oxidative Degradation
The presence of the electron-donating amine group and the electron-withdrawing halogen atoms can influence the susceptibility of the pyridine ring to nucleophilic attack. While the compound is generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis, although this is likely to be a slow process under typical storage conditions.
Oxidative degradation, facilitated by atmospheric oxygen, is another potential concern for aminopyridines. This can lead to the formation of colored impurities over time. Storing the compound under an inert atmosphere can mitigate this degradation pathway.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Inert gas (e.g., Argon) | To prevent oxidative degradation of the amine functionality. |
| Light | Amber vial/Protection from light | To prevent photolytic degradation, which can be a significant pathway for halogenated pyridines. |
| Moisture | Tightly sealed container in a dry environment | To prevent potential hydrolysis and degradation from moisture. |
Handling Precautions
-
Work in a well-ventilated area, preferably under a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Avoid inhalation of dust or vapors.[4]
-
Prevent contact with skin and eyes.[2]
-
Keep away from heat, sparks, and open flames.[4]
-
Ensure containers are tightly closed when not in use.[4]
Logical Flow for Stability Assessment
The following diagram illustrates the decision-making process for assessing and ensuring the stability of this compound.
Caption: Decision workflow for stability management of this compound.
Experimental Protocol: Accelerated Stability Study
To quantitatively assess the stability of this compound under various conditions, an accelerated stability study can be performed. This protocol outlines a general methodology.
Objective: To evaluate the impact of temperature, humidity, and light on the purity of this compound over time.
Materials:
-
This compound (high purity reference standard)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers for HPLC mobile phase
-
Calibrated stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)
-
Photostability chamber with controlled light exposure (ICH Q1B option 2)
-
Amber and clear glass vials with inert caps
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
Methodology:
-
Initial Characterization (T=0):
-
Perform a comprehensive analysis of the initial batch of this compound.
-
Record the purity by a validated HPLC method.
-
Obtain a proton and carbon NMR spectrum for structural confirmation.
-
Note the physical appearance (color, form).
-
-
Sample Preparation:
-
Aliquot the compound into different sets of vials for each storage condition.
-
For each condition, use both amber (light-protected) and clear vials to assess photostability.
-
One set of samples should be blanketed with argon before sealing to evaluate the impact of an inert atmosphere.
-
-
Storage Conditions and Timepoints:
-
Place the prepared samples in the following stability chambers:
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Long-term (control): 25°C / 60% RH
-
Refrigerated (control): 2-8°C
-
Photostability: As per ICH Q1B guidelines (exposure to a defined amount of UV and visible light).
-
-
Define the timepoints for analysis (e.g., T=0, 1, 3, and 6 months for accelerated and long-term studies; after light exposure for photostability).
-
-
Analysis at Each Timepoint:
-
At each designated timepoint, remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the sample using the same HPLC method established at T=0.
-
Quantify the purity and identify any new impurity peaks.
-
If significant degradation is observed, consider using LC-MS to identify the degradants.
-
Record any changes in physical appearance.
-
-
Data Analysis and Reporting:
-
Tabulate the purity data for each condition and timepoint.
-
Plot the purity versus time to determine the rate of degradation under each condition.
-
Identify the primary degradation products and propose degradation pathways based on the analytical data.
-
Conclude with a recommended shelf-life and optimal storage conditions based on the study results.
-
Conclusion: Ensuring Research Integrity through Proper Chemical Management
The utility of this compound as a synthetic intermediate is directly linked to its purity and stability. By understanding its potential degradation pathways, particularly its sensitivity to light, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of their starting materials. This proactive approach to chemical management is fundamental to achieving reliable and reproducible scientific outcomes.
References
An In-Depth Technical Guide to 6-Bromo-2-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 6-Bromo-2-fluoropyridin-3-amine, a trifunctional heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and principal applications, with a focus on its role as a key intermediate in the creation of complex pharmaceutical agents.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a substituted pyridine derivative that incorporates three distinct functional handles: an amino group, a fluorine atom, and a bromine atom. This unique combination makes it an exceptionally valuable starting material in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, the amino group serves as a critical nucleophile or directing group for building fused ring systems, and the bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions. Its primary utility lies in the synthesis of fused heterocyclic scaffolds, most notably pyrido[2,3-d]pyrimidines, which are core structures in numerous kinase inhibitors developed for cancer therapy.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| Property | Value | Source(s) |
| CAS Number | 850220-97-2 | [3] |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Molecular Weight | 191.01 g/mol | [3] |
| Appearance | Solid (Typical for related compounds) | |
| SMILES | C1=CC(=NC(=C1N)F)Br | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Synthesis and Chemical Reactivity
The strategic placement of the three functional groups dictates the synthetic accessibility and subsequent reactivity of the molecule.
Synthetic Strategies
-
Direct Electrophilic Bromination: A common approach for synthesizing brominated aminopyridines is the direct bromination of the corresponding aminopyridine precursor (in this case, 2-fluoro-3-aminopyridine).[4] Reagents like N-Bromosuccinimide (NBS) are typically used. However, this method often suffers from poor regioselectivity.[5] The amino group is a powerful activating ortho-, para-director, which would favor bromination at the 4- and 6-positions. The fluorine at the 2-position is a deactivating group, which may help direct the incoming electrophile, but a mixture of isomers is still a likely outcome requiring careful purification.[4][5]
-
Multi-step Synthesis via a Nitropyridine Intermediate: A more controlled, albeit longer, route offers superior regioselectivity.[5] This strategy involves:
-
Bromination of a Nitropyridine: Starting with a suitable 2-fluoro-3-nitropyridine, electrophilic bromination would be directed to the 6-position due to the meta-directing effect of the nitro group.
-
Reduction of the Nitro Group: The resulting 6-bromo-2-fluoro-3-nitropyridine is then reduced to the target 3-amine using standard conditions (e.g., SnCl₂, H₂, or sodium dithionite). This route generally provides a cleaner product with higher purity.[5]
-
Key Reaction Sites and Reactivity
The utility of this compound stems from the differential reactivity of its functional groups.
-
The Carbon-Bromine Bond: The C6-Br bond is the primary site for C-C and C-N bond formation via metal-catalyzed cross-coupling reactions.[6] It readily participates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[5][7][8] The presence of the adjacent amino group can sometimes pose challenges by chelating the metal catalyst, but specialized ligands (e.g., RuPhos, BrettPhos) have been developed to overcome this.[7]
-
The Amino Group: The nucleophilic amino group at the C3 position is essential for constructing fused heterocyclic systems. It can be acylated or condensed with various reagents to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold.[9]
Core Applications in Drug Discovery
The structural features of this compound make it a sought-after intermediate for synthesizing high-value pharmaceutical targets.
Key Intermediate for Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad biological activities.[1][10] This fused ring system is a core component of many approved and investigational drugs, particularly kinase inhibitors like Palbociclib, which targets cyclin-dependent kinases (CDK4/6) in breast cancer.[1]
This compound serves as an ideal starting material for these molecules. A typical synthetic sequence involves using the amino group to construct the pyrimidine ring, followed by functionalization of the C6-bromo position via cross-coupling to introduce substituents that confer target specificity and potency.[11]
Versatility in Complex Molecule Synthesis
Beyond its primary use, the compound's trifunctional nature allows for complex, multi-step syntheses where each functional group can be addressed sequentially. For example, a Suzuki coupling at the C6 position can be followed by an acylation or condensation at the C3-amino position, enabling the rapid build-up of molecular complexity from a single, well-defined starting material.
Commercial Availability and Sourcing
This compound is available from specialized chemical suppliers. Researchers may also find its isomers commercially, so careful verification of the CAS number is essential.
| Compound Name | CAS Number | Representative Supplier(s) |
| This compound | 850220-97-2 | Achmem[3] |
| 6-Bromo-3-fluoropyridin-2-amine | 1379457-78-9 | American Elements[12] |
| 6-Bromo-2-chloropyridin-3-amine | 169833-70-9 | Sigma-Aldrich |
| 2-Amino-6-bromopyridine | 19798-81-3 | Sigma-Aldrich |
Note: This list is not exhaustive and is intended for illustrative purposes. Availability and suppliers are subject to change.
Safety, Handling, and Storage
As with all halogenated aromatic amines, this compound should be handled with care by qualified professionals in a well-ventilated chemical fume hood.
-
Hazard Identification: Based on data for the compound and its close analogues, it is classified as hazardous.[3][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant clothing, and safety goggles with side-shields.[15][16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[14][15]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place. For maximum stability, store under an inert atmosphere at 2-8°C.[3]
Representative Experimental Protocol: Regioselective Bromination
The following protocol is a representative example adapted from established procedures for the regioselective bromination of an aminopyridine derivative and should be optimized for the specific substrate.[4]
Objective: Synthesis of this compound from 2-fluoro-3-aminopyridine.
Materials:
-
2-fluoro-3-aminopyridine (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-3-aminopyridine (1.0 eq.) and dissolve it in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 6-bromo isomer from other potential byproducts.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. orgchemres.org [orgchemres.org]
- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
A Technical Guide to the Synthetic Utility of 6-Bromo-2-fluoropyridin-3-amine
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance, with pyridine derivatives being a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Among these, 6-Bromo-2-fluoropyridin-3-amine emerges as a highly versatile and strategically functionalized building block. Its unique arrangement of a reactive bromine atom, a fluorine atom, and an amino group on the pyridine core offers multiple avenues for chemical modification, enabling the synthesis of a diverse array of complex molecules.[3]
The electron-withdrawing nature of the pyridine nitrogen, compounded by the fluorine atom, significantly influences the reactivity of the C-Br bond, making it susceptible to a variety of palladium-catalyzed cross-coupling reactions.[4] Simultaneously, the fluorine atom can participate in nucleophilic aromatic substitution reactions, and the amino group provides a handle for further derivatization or can modulate the electronic properties of the ring. This guide provides an in-depth exploration of the key reactions involving this compound, offering insights into the underlying principles and practical methodologies for its application in synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] this compound is an excellent substrate for these transformations, primarily at the C-Br bond. The general order of reactivity for halogens in such reactions is I > Br > Cl > F, positioning the bromo-substituent as a reliable reactive site.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry.[7] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position.
Mechanism and Key Considerations:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
A crucial aspect of the Suzuki reaction is the activation of the organoboron species with a base, which enhances the nucleophilicity of the organic group and facilitates transmetalation.[8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and depends on the specific coupling partners.[9] For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often effective.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[10]
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[12] With this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position.
Mechanism and Key Considerations:
The catalytic cycle of the Buchwald-Hartwig amination is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the desired C-N bond.[11][12] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos and BINAP often providing excellent results.[12][13] The base plays a critical role in the deprotonation of the amine, with common choices including sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[10][12]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[4]
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and morpholine.
-
Heat the reaction mixture to reflux with stirring for the appropriate time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[10]
-
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[14][15] The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen makes the 2-position of this compound susceptible to nucleophilic attack.
Mechanism and Reactivity:
The SNAr reaction proceeds via an addition-elimination mechanism.[16] A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity is then restored by the departure of a leaving group. In the case of this compound, the fluorine atom is a better leaving group than the bromine atom in nucleophilic aromatic substitution. This is because the C-F bond is more polarized, making the carbon atom more electrophilic, and the rate-determining step is often the initial nucleophilic attack.
Experimental Protocol: SNA r of this compound with Sodium Methoxide
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Methanol
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by crystallization or column chromatography.
-
Part 3: Cyclization Reactions
The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent reactive halogen can participate in intramolecular cyclization reactions to form various bicyclic and polycyclic structures, which are of significant interest in medicinal chemistry.
Example: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Derivatives of this compound can be used to construct the pyrido[2,3-d]pyrimidine scaffold, a core structure found in many biologically active compounds, including kinase inhibitors.[17] For instance, after a Buchwald-Hartwig amination at the 6-position, the 3-amino group can be acylated and subsequently cyclized to form the pyrimidine ring.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity at the bromine and fluorine positions, coupled with the presence of an amino group, provides chemists with a powerful tool to construct complex molecular architectures. A thorough understanding of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions is key to unlocking its full potential in the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide serve as a foundation for researchers to effectively utilize this important synthetic intermediate.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-2-fluoropyridin-3-amine
This document provides an in-depth technical framework for the safe handling, storage, and disposal of 6-Bromo-2-fluoropyridin-3-amine. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices. The protocols herein are grounded in an understanding of the compound's potential hazards, derived from data on structurally analogous molecules.
Compound Profile and Hazard Assessment
This compound is a halogenated pyridine derivative commonly utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern makes it a valuable intermediate, but its chemical nature necessitates a thorough understanding of its potential hazards.
While specific, comprehensive toxicological data for this exact molecule is limited, a robust safety profile can be constructed by examining data from closely related structural analogs, such as 3-bromo-6-fluoropyridin-2-amine and other brominated aminopyridines.[1] This approach, standard in chemical safety assessment, allows for proactive and responsible risk mitigation.
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1214336-19-1 | PubChem[2] |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[2] |
| Molecular Weight | 191.00 g/mol | PubChem[1] |
| Appearance | Expected to be a solid (based on analogs) | N/A |
GHS Hazard Classification (Inferred)
The following Globally Harmonized System (GHS) classifications are inferred from data on structurally similar compounds.[1] Researchers must handle this compound as if it fully possesses these hazards.
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Code | Statement | Causality and Implication |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to significant toxic effects. Do not eat, drink, or smoke in the laboratory.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. Avoid all skin exposure.[1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Vapors, dust, or direct contact can cause significant eye damage.[1][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][4] |
Precautionary Statements (Selected) : P261, P264, P280, P302+P352, P305+P351+P338.[1][5]
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory.
Mandatory Engineering Controls
The causality for mandating engineering controls is the compound's irritant nature and potential for toxicity via inhalation.[1]
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dusts or aerosols.[5][6]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected based on the identified hazards.
Table 3: Required Personal Protective Equipment (PPE)
| Protection | Specification | Rationale & Justification |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a significant splash risk. | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[5][9] |
| Hand | Chemically resistant nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use. | Prevents skin contact, mitigating the risk of skin irritation (H315) and potential dermal absorption.[5][6] Double-gloving is recommended for extended procedures. |
| Body | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept buttoned.[10] |
| Respiratory | Not required if work is conducted within a certified fume hood. For emergency situations or potential exposure outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary. | Prevents inhalation, which may cause respiratory irritation (H335).[5][6] |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring safety and experimental integrity.
Workflow for Safe Handling and Experimentation
The following diagram outlines the logical workflow for any procedure involving this compound.
Caption: General workflow for handling this compound.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE as specified in Table 3. Ensure the fume hood is operational.
-
Staging: Place a tared weigh boat or container on an analytical balance inside the fume hood.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly to minimize dust generation.[5]
-
Closure: Securely close the primary stock container immediately after dispensing.
-
Dissolution/Addition: Carefully add the weighed solid to the reaction vessel or solvent within the fume hood.
-
Decontamination: Clean the spatula and any affected surfaces with an appropriate solvent-soaked wipe. Dispose of the wipe and weigh boat into the designated solid hazardous waste container.[9]
Protocol: Emergency Spill Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Logical flow for responding to a chemical spill.
First Aid Measures
In the event of an exposure, immediate action is required. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage Conditions
The chemical integrity and safety of this compound depend on correct storage.
-
Container: Keep the container tightly closed and in an upright position.[5][6]
-
Environment: Store in a cool, dry, and well-ventilated area.[6][11] Keep in a dark place, away from direct sunlight.[11]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[6][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix with non-hazardous waste. Use designated, clearly labeled hazardous waste containers.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][9] Do not allow the product to enter drains.[6][10]
References
- 1. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. 1806995-29-8|6-Bromo-4-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]
Methodological & Application
Introduction: The Strategic Importance of 6-Bromo-2-fluoropyridin-3-amine
An Application Guide to Suzuki-Miyaura Coupling Protocols Using 6-Bromo-2-fluoropyridin-3-amine
In the landscape of medicinal chemistry and drug development, substituted aminopyridines represent a class of privileged scaffolds, forming the core of numerous therapeutic agents. This compound is a particularly valuable trifunctional building block. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the fluorine atom at the 2-position modulates the electronic properties and metabolic stability of the ring, and the amino group at the 3-position provides a vector for further functionalization or critical interactions with biological targets.
The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful application of the Suzuki-Miyaura coupling with this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square-planar Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the properties of the supporting ligand.[1][4]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[5][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
The Critical Role of the Base
The base is not a passive spectator; it is essential for activating the boronic acid. Two primary pathways are generally accepted[6][8]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II)-halide complex.[6][9]
-
Hydroxide/Alkoxide Pathway: The base (e.g., from K₂CO₃ in water or K₃PO₄) exchanges with the halide on the palladium center to form a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[8]
The operative pathway depends on the specific base, solvent, and substrates involved. For many systems, the boronate pathway is considered dominant.[6]
Key Considerations for Coupling with this compound
The specific structure of this compound presents unique challenges that must be addressed for a successful coupling reaction.
Catalyst Inhibition by Lewis Basic Sites
The most significant challenge arises from the substrate itself. Both the pyridine nitrogen and the exocyclic amino group possess lone pairs of electrons, making them Lewis bases.[10][11] These sites can coordinate to the electron-deficient palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[12][13] This catalyst poisoning is a primary cause of low conversion or reaction failure with unprotected aminopyridine substrates.
Mitigation Strategy: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) is critical. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the smaller pyridine and amine nitrogens while still allowing the productive catalytic cycle to proceed.[11][14]
Common Side Reactions and Avoidance
Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.[10][11]
-
Protodeboronation: The hydrolysis of the boronic acid to its corresponding arene (Ar'-H). This is promoted by high temperatures and aqueous basic conditions.
-
Dehalogenation: The starting material is reduced, replacing the bromine with a hydrogen atom. This can be caused by palladium hydride species formed from trace water or other proton sources.
-
Mitigation: Ensure solvents are properly dried and degassed. Screening different bases and solvent systems can help identify conditions that minimize this pathway.[12]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).
Recommended Reaction Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid coupling partners.
Protocol 1: Conventional Heating with a Buchwald-Type Ligand
This protocol is recommended for its robustness and general applicability, especially for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
1,4-Dioxane or Toluene/Water mixture (e.g., 10:1), degassed
-
Flame-dried Schlenk flask or reaction vial with a stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields by minimizing the formation of thermal decomposition byproducts.[11][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120–150 °C) for 10–30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Data Summary and Condition Screening
Direct comparative studies for this compound are limited. The table below summarizes representative conditions for structurally similar bromopyridines to guide optimization.[11][17][18][19]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine[17] | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 75-90 |
| 2 | 2-Bromopyridine[20] | Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | aq. iPrOH | 80 | 0.5 | ~95 |
| 3 | 6-Chloropurine[18] | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene | 100 | 24 | 80-92 |
| 4 | 2-Chloro-3-aminopyridine[12] | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | 70-85 |
| 5 | 6-Bromopyridin-3-amine[11] | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-18 | Variable |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition/deactivation.[10][12] 2. Inactive Pd(0) catalyst. 3. Oxidative addition is too slow. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Ensure rigorous degassing; use a fresh bottle of catalyst or a pre-catalyst. 3. Increase reaction temperature or switch to microwave heating. |
| High Protodeboronation | 1. Boronic acid instability. 2. Excessive water or reaction time. | 1. Use a boronic ester (pinacol or MIDA) or a trifluoroborate salt.[15][21] 2. Use anhydrous conditions or reduce reaction time. Use a milder base if possible. |
| Significant Dehalogenation | 1. Presence of hydride sources.[12] 2. Catalyst system promotes reduction. | 1. Use anhydrous, freshly distilled solvents. 2. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and ligands. Optimize reaction time to avoid over-reduction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.[11] 2. In-situ reduction of Pd(II) precatalyst is slow. | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas. 2. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Substrate or reagent impurity. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials before use. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-fluoropyridin-3-amine with Primary Amines
Introduction: The Strategic Importance of Substituted Aminopyridines
In the landscape of modern drug discovery and development, the substituted aminopyridine scaffold holds a position of considerable significance. Molecules incorporating this motif are integral to a wide array of pharmacologically active agents, exhibiting diverse biological activities. The ability to efficiently and selectively construct carbon-nitrogen (C-N) bonds to a pyridine core is, therefore, a critical capability in medicinal chemistry. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these crucial C-N bonds.[1][2] This reaction's broad substrate scope and tolerance for a variety of functional groups have established it as a cornerstone of contemporary organic synthesis.[2]
This technical guide provides a comprehensive overview, detailed protocols, and field-proven insights for the successful application of the Buchwald-Hartwig amination to a particularly valuable and challenging substrate: 6-Bromo-2-fluoropyridin-3-amine. The presence of both a bromine and a fluorine atom, along with an amino group, on the pyridine ring presents unique considerations for reactivity and selectivity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel aminopyridine-based compounds.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting of the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through a sequence of well-defined steps, as illustrated below.[2][3]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex, which is typically stabilized by phosphine ligands. This step forms a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly influence the reaction rate and outcome.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary amines. It is crucial to note that optimal conditions may vary depending on the specific primary amine used, and some degree of optimization is often necessary.
Reagent and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Notes |
| This compound | C₅H₄BrFN₂ | 191.00 | Substrate | Starting material. |
| Primary Amine | R-NH₂ | Varies | Nucleophile | Coupling partner. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor | Source of Pd(0). |
| XPhos | C₃₃H₄₇P | 486.69 | Ligand | Stabilizes and activates the catalyst. |
| Sodium tert-butoxide | NaOtBu | 96.10 | Base | Promotes deprotonation of the amine. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous and degassed. |
| Anhydrous Dioxane | C₄H₈O₂ | 88.11 | Solvent | Alternative anhydrous and degassed solvent. |
| Argon or Nitrogen | Ar or N₂ | - | Inert Gas | Prevents oxidation of the catalyst. |
General Experimental Workflow
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu; 1.4 equiv).
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe, followed by the primary amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the primary amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-fluoropyridine-3,6-diamine.
Data Presentation: Representative Results
| Entry | Primary Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~75-85 |
| 2 | Cyclopropylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 16 | ~70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 18 | ~80-90 |
| 4 | Aniline | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 | 24 | ~65-75 |
*Estimated yields based on similar reactions reported in the literature.
Critical Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial. For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often highly effective.[4] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although they may require higher reaction temperatures or longer reaction times.
-
Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are the most commonly employed solvents. It is imperative that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Temperature: The reaction temperature is a critical parameter that often requires optimization. While some highly active catalyst systems can facilitate reactions at room temperature, many transformations require heating to achieve a reasonable reaction rate. Temperatures typically range from 80 to 110 °C.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of inert gas.- Choose a solvent in which the base has better solubility or consider a different base. |
| Formation of side products (e.g., hydrodehalogenation) | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature.- Screen different phosphine ligands. |
| Difficulty in purification | - Co-elution of product with ligand-derived impurities | - After the reaction, consider an acidic wash to remove basic impurities.- Optimize the chromatography conditions, potentially using a different solvent system or a different stationary phase. |
Conclusion
The Buchwald-Hartwig amination of this compound with primary amines is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted pyridin-3,6-diamines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-2-fluoropyridin-3-amine
Introduction: The Strategic Importance of Pyridinyl-Alkynes in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The resulting aryl-alkyne motif is a privileged scaffold in medicinal chemistry, valued for its linear geometry which can act as a rigid linker, and its ability to participate in further chemical transformations.
For drug development professionals, the synthesis of substituted pyridinyl-alkynes is of particular interest. The pyridine ring is a common feature in a vast number of approved drugs, and its functionalization allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity. This application note provides a detailed guide to the Sonogashira coupling of 6-Bromo-2-fluoropyridin-3-amine, a versatile building block for the creation of novel aminopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide a robust, step-by-step protocol for researchers.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a solid framework for understanding and optimizing the reaction.[2][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) complex.[1][6] The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br > Cl.[6]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne group to the palladium center.[1][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond of the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation: In the presence of a base, this complex facilitates the deprotonation of the alkyne, increasing its acidity and leading to the formation of a copper(I) acetylide.[5]
-
Transmetalation: This copper(I) acetylide is the key intermediate that participates in the transmetalation step with the palladium complex.[1][6]
The presence of the copper co-catalyst is crucial for allowing the reaction to proceed under mild conditions, such as at room temperature.[1] However, a notable drawback of the copper co-catalyst is its potential to promote the undesired homocoupling of the terminal alkyne (Glaser coupling).[5] This has led to the development of copper-free Sonogashira protocols, which are particularly useful when dealing with sensitive or valuable alkynes.[5][7][8]
Visualizing the Catalytic Cycle
To illustrate the interplay between the palladium and copper cycles, the following diagram outlines the key steps of the Sonogashira coupling mechanism.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Optimizing Reaction Conditions for this compound
The successful Sonogashira coupling of this compound hinges on the careful selection of several key experimental parameters. The electronic nature of the substrate—an electron-deficient pyridine ring bearing both an electron-donating amino group and an electron-withdrawing fluoro group—requires consideration. The amino group can potentially coordinate to the metal catalysts, while the fluoro group enhances the electrophilicity of the pyridine ring.
Below is a summary of typical conditions and their rationale, drawing from established protocols for similar aminobromopyridine substrates.[9][10][11]
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(CF₃COO)₂ | Pd(PPh₃)₂Cl₂ is a reliable choice. For air-sensitive reactions, using a Pd(II) source that is reduced in situ to Pd(0) can be advantageous.[1] Catalyst loading is typically in the range of 1-5 mol%.[12] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | Triphenylphosphine (PPh₃) is a standard and cost-effective ligand. For more challenging couplings, bulkier and more electron-rich phosphine ligands like P(t-Bu)₃ or biaryl phosphines (e.g., XPhos) can enhance catalytic activity.[13] |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is the most commonly used co-catalyst. It is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[1] Typically used at 2-10 mol%. |
| Base | Et₃N, DIPEA, DIPA, Cs₂CO₃ | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, and can also serve as a co-solvent.[14] The base is essential for deprotonating the terminal alkyne.[5] For sensitive substrates, an inorganic base like cesium carbonate may be preferred. |
| Solvent | DMF, THF, Dioxane, Toluene | Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions. DMF and THF are common choices for their ability to dissolve a wide range of substrates and reagents.[6][9] |
| Temperature | Room Temperature to 100 °C | Many Sonogashira couplings can be performed at room temperature.[1] However, for less reactive aryl bromides or sterically hindered substrates, heating may be necessary to achieve a reasonable reaction rate.[6] A reaction temperature of around 100 °C has been shown to be effective for similar aminobromopyridines.[9][10] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent) and triethylamine (Et₃N) (approximately 2-3 equivalents relative to the aryl halide). Stir the mixture for 5-10 minutes.
-
Substrate Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) and stir.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-alkynyl-2-fluoropyridin-3-amine.
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more active palladium/ligand system, or ensuring the reagents and solvents are scrupulously dry and deoxygenated.
-
Alkyne Homocoupling: The formation of a diyne byproduct (Glaser coupling) indicates that the copper-catalyzed homocoupling is a competing pathway. This can sometimes be mitigated by using a lower copper loading, adding the alkyne slowly to the reaction mixture, or switching to a copper-free protocol.[5]
-
Catalyst Decomposition: A color change to black may indicate the formation of palladium black, a sign of catalyst decomposition. This can be caused by impurities or the presence of oxygen.
-
Substrate-Specific Issues: The amino group on the pyridine ring could potentially coordinate with the palladium catalyst. While often not a major issue, if problems persist, protection of the amine may be considered, although this adds extra steps to the synthesis.
Conclusion
The Sonogashira coupling of this compound is a robust and highly valuable transformation for the synthesis of novel aminopyridine derivatives with significant potential in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide array of functionalized pyridinyl-alkynes. This application note provides a solid foundation for the successful implementation of this important reaction, empowering scientists to accelerate their research programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromo-2-fluoropyridin-3-amine as a Premier Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of 6-Bromo-2-fluoropyridin-3-amine
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block for heterocyclic synthesis.[1][2] Its utility is rooted in the orthogonal reactivity of its three distinct functional handles: a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic substitution, and a primary amino group that can be further functionalized or can direct subsequent reactions.[2]
The fluorinated aminopyridine scaffold is a privileged motif in drug discovery. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[3][4] The pyridine nitrogen and the amino group provide key hydrogen bonding points, crucial for molecular recognition at biological targets like kinase hinges.[5] This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in cornerstone synthetic transformations.
Reactivity Profile and Strategic Considerations
The synthetic power of this compound lies in the predictable and differential reactivity of its functional groups. A judicious choice of reaction conditions allows for the selective manipulation of one site while preserving the others for subsequent transformations.
-
Position 6 (C-Br Bond): This is the primary site for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it the ideal handle for introducing carbon or nitrogen substituents via Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2]
-
Position 2 (C-F Bond): The carbon-fluorine bond is significantly stronger than the C-Br bond and is generally inert to palladium cross-coupling conditions. However, its reactivity is enhanced by the electron-withdrawing effect of the adjacent pyridine nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr) under more forcing conditions (e.g., high temperature, strong nucleophiles). This allows for sequential functionalization.
-
Position 3 (C-NH₂ Bond): The amino group is a versatile functional handle. It can be acylated, alkylated, or serve as a nucleophile in cyclization reactions.[2] Importantly, its lone pair of electrons can coordinate to palladium catalysts, which can sometimes inhibit catalytic activity.[6] This necessitates the careful selection of ligands that can mitigate this effect.
Caption: Reactivity sites on this compound.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[3] For this compound, this reaction is highly efficient at the C-Br position, enabling the synthesis of a wide array of 6-aryl-2-fluoropyridin-3-amines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[6][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.[6][7]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90–110 °C) for 4–18 hours.[7] Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-fluoropyridin-3-amine.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | ~80-92 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~75-88 |
Yields are representative and highly dependent on the specific substrate and precise reaction conditions.
Scientist's Insight & Troubleshooting
-
Causality Behind Choices: The presence of both an amino group and a pyridine nitrogen can lead to catalyst inhibition.[6] The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often critical. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst, preventing deactivation.[6]
-
Common Side Reactions:
-
Protodeboronation: Hydrolysis of the boronic acid. This can be minimized by using fresh boronic acids, running the reaction under strictly inert conditions, and avoiding prolonged heating.[6]
-
Dehalogenation: Replacement of the bromine with hydrogen. This can be mitigated by screening different bases and ensuring the catalyst system is optimal.[6]
-
Homocoupling: Dimerization of the boronic acid. Thoroughly degassing all solvents is crucial to prevent this oxygen-mediated side reaction.[6]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[8][9] This method allows for the direct coupling of the C-Br bond of this compound with a wide variety of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.[1]
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 80–110 °C for 12–24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.[8] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Buchwald-Hartwig Reaction Conditions
| Entry | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~80-95 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | ~75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | ~85-95 |
| 4 | n-Hexylamine | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-AmylOH | 110 | ~70-85 |
Yields are representative and depend on the nucleophilicity and steric hindrance of the amine partner.
Scientist's Insight & Troubleshooting
-
Causality Behind Choices: The choice of ligand and base is critical and interdependent.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine without competing in the reaction.[8] For less nucleophilic amines (like anilines) or sterically hindered amines, more advanced, bulky monophosphine ligands (e.g., XPhos, RuPhos) are necessary to facilitate the rate-limiting reductive elimination step.[10]
-
Self-Validating System: A successful reaction should show complete consumption of the starting bromide and the formation of a single major product by LC-MS. The mass of the product should correspond to the addition of the amine fragment and the loss of HBr.
-
Potential Pitfalls: Incomplete conversion is often due to catalyst deactivation or insufficient base strength. If the reaction stalls, a small addition of fresh catalyst/ligand may restart it. Overheating can sometimes lead to side reactions, including decomposition of the ligand or starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-fluoropyridin-3-amine
Introduction: The Strategic Value of 6-Bromo-2-fluoropyridin-3-amine in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the 2-fluoro-3-aminopyridine scaffold is a privileged motif, integral to the architecture of numerous biologically active molecules. This compound has emerged as a critical building block, offering a trifecta of functionalities: a reactive C-Br bond at the 6-position for palladium-catalyzed cross-coupling, an amino group at the 3-position for further derivatization or as a key pharmacophoric element, and a fluorine atom at the 2-position.
The strategic placement of the fluorine atom is of paramount importance. Its strong electron-withdrawing nature modulates the electronic properties of the pyridine ring, enhancing the electrophilicity of the C-Br bond and making it more susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling catalytic cycles[1]. Furthermore, the 2-fluoro substituent can influence the pKa of the pyridine nitrogen and the adjacent amino group, potentially altering binding interactions with biological targets and improving metabolic stability in drug candidates[2]. This unique combination of features makes this compound a highly versatile and valuable intermediate, notably used in the synthesis of advanced pharmaceutical agents like the AKT inhibitor Capivasertib (AZD5363)[2][3][4][5][6][7][8][9].
This guide provides in-depth application notes and detailed, field-proven protocols for the most pivotal palladium-catalyzed cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The methodologies are designed to serve as a robust starting point for researchers, with a strong emphasis on the causal relationships between reagent choice, reaction conditions, and outcomes.
Core Principle: Understanding the Substrate's Reactivity
The reactivity of this compound is dictated by a delicate interplay of electronic and steric effects.
-
Enhanced C-Br Bond Reactivity: The electron-deficient nature of the pyridine ring, amplified by the C2-fluorine atom, facilitates the oxidative addition of the C6-Br bond to the Pd(0) catalyst. This often allows for milder reaction conditions compared to more electron-rich bromopyridines[1].
-
Potential for Catalyst Inhibition: Both the pyridine nitrogen and the 3-amino group possess lone pairs of electrons that can coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of inactive complexes[10]. The choice of a bulky, electron-rich phosphine ligand is therefore critical to promote the desired catalytic cycle and minimize off-cycle pathways.
-
Directing Effects: The substituents guide the regioselectivity of the coupling, ensuring functionalization occurs exclusively at the 6-position.
Below is a general workflow applicable to all the cross-coupling reactions discussed.
Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and hetero-biaryl linkages by coupling an organoboron reagent with an organic halide. For a substrate like this compound, this reaction opens a direct path to a vast array of functionalized 2-fluoro-3-aminopyridine derivatives.
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Causality Behind Component Selection:
-
Catalyst/Ligand System: The electron-donating 3-amino group can decrease the reactivity of the C-Br bond towards oxidative addition. To counteract this and prevent catalyst inhibition by the pyridine/amine nitrogen, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended. These ligands stabilize the Pd(0) state and accelerate both the oxidative addition and reductive elimination steps. A pre-formed catalyst like [Pd(SPhos)Cl]₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with the ligand is effective.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that facilitates the transmetalation step[11].
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale for Variation |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | For electron-rich or hindered partners, a more active catalyst system is beneficial. |
| Ligand | None (included in Pd source) | SPhos (4-5 mol%) | Bulky, electron-rich ligands accelerate the reaction and prevent catalyst inhibition. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | K₃PO₄ is a stronger base, often better for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Toluene can be advantageous for higher reaction temperatures. |
| Temperature | 90-100 °C | 100-110 °C | Increased temperature can overcome higher activation barriers. |
| Typical Yield | 70-90% | 75-95% | Yields are substrate-dependent; optimization is key. |
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 95-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with amines[12][13][14]. This transformation is crucial for synthesizing N-aryl and N-heteroaryl amines, which are prevalent structures in pharmaceuticals. For this compound, this reaction allows the introduction of a second amino functionality at the 6-position.
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst[12].
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly sensitive to the ligand choice. For coupling with primary and secondary amines, bulky, electron-rich biarylmonophosphine ligands like RuPhos and BrettPhos have proven to be exceptionally effective, especially when using their corresponding pre-catalysts[10]. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the coordinated amine without competing as a nucleophile. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, particularly for challenging couplings[10].
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base.
Comparative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Primary/Secondary Amines) | Condition B (Aryl Amines) | Rationale for Variation |
| Pd Source | RuPhos Pd G3 Precatalyst (2-4 mol%) | XPhos Pd G3 Precatalyst (2-4 mol%) | Ligand choice is critical and often tailored to the amine class. |
| Base | NaOtBu (1.4 equiv) | LiHMDS (1.5 equiv) | LiHMDS can be more effective for less nucleophilic anilines. |
| Solvent | Toluene | 1,4-Dioxane | Solvent choice can influence solubility and reaction rate. |
| Temperature | 100 °C | 110 °C | Higher temperatures may be needed for less reactive coupling partners. |
| Typical Yield | 75-98% | 60-90% | Yields are highly dependent on the steric and electronic nature of the amine. |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Caution: NaOtBu is corrosive and moisture-sensitive. Handle in a glovebox or under a strong stream of inert gas.
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the RuPhos Pd G3 precatalyst and NaOtBu.
-
Add the this compound.
-
Seal the flask, remove it from the glovebox (if used), and place it under a positive pressure of inert gas.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Upon completion, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne[15]. This reaction is invaluable for synthesizing internal alkynes, which are versatile intermediates for creating more complex structures, including heterocycles and conjugated systems. A protocol for a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, provides a highly relevant starting point[16].
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic cycle. A palladium cycle, similar to the Suzuki coupling, facilitates the main C-C bond formation. A copper(I) co-catalyst operates in a separate cycle to activate the terminal alkyne, forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex[15].
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Causality Behind Component Selection:
-
Catalyst System: The classic system employs a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI). The copper is crucial for activating the alkyne at lower temperatures.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often functions as the solvent or co-solvent.
-
Solvent: While the amine base can be used as the solvent, co-solvents like THF or DMF are common to ensure the solubility of all reactants[16].
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine[16].
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%)
-
Copper(I) Iodide (CuI, 10-20 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N (e.g., in a 2:1 ratio). The solution should be degassed by bubbling the inert gas through it for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 16-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene[7][17][18]. It provides a powerful method for vinylation of the pyridine core, introducing valuable functionality for further synthetic elaboration.
Mechanistic Rationale
The Heck reaction follows a catalytic cycle involving: 1) Oxidative addition of the aryl bromide to Pd(0); 2) Coordination and migratory insertion of the alkene into the Pd-aryl bond; 3) β-hydride elimination to release the substituted alkene product; and 4) Base-mediated reductive elimination to regenerate the Pd(0) catalyst[19].
Caption: Simplified Catalytic Cycle of the Heck Reaction.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-deficient heteroaryl bromides, phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. In some cases, particularly with challenging alkenes, more specialized ligands or even ligandless conditions (using a phase-transfer catalyst) can be effective[20][21][22].
-
Base: An organic base like Et₃N or an inorganic base like NaOAc is used to neutralize the HBr generated during the catalytic cycle, which is essential for catalyst regeneration.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure solubility and allow for the higher temperatures often required for Heck reactions.
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube or microwave vial
Procedure:
-
To a sealable reaction vessel (e.g., a microwave vial or heavy-walled pressure tube), add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Future Outlook
This compound stands as a premier building block for accessing complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and versatile toolkit for its elaboration. The protocols provided, grounded in mechanistic understanding, offer a reliable foundation for laboratory synthesis. Researchers and drug development professionals can leverage these methods to rapidly generate diverse libraries of 2-fluoro-3-aminopyridine derivatives, accelerating the discovery of next-generation therapeutics. As catalyst technology continues to evolve, even milder conditions and broader substrate scopes for these fundamental transformations can be anticipated, further enhancing the synthetic utility of this pivotal intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Capivasertib Intermediates | Manufacturer | Supplier | SSpharma India [sspharma.com]
- 4. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD5363 [openinnovation.astrazeneca.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 21. researchgate.net [researchgate.net]
- 22. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of substituted 2-fluoropyridines from 6-Bromo-2-fluoropyridin-3-amine
An Application Guide to the Synthesis of Substituted 2-Fluoropyridines from 6-Bromo-2-fluoropyridin-3-amine
Introduction: The Strategic Value of the 2-Fluoropyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The 2-fluoropyridine moiety is particularly prized; the high electronegativity of the fluorine atom can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity to biological targets.[1][3] The fluorine atom at the 2-position also serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a pathway for late-stage functionalization.[3][4]
This guide focuses on this compound, a trifunctional synthetic building block that offers a powerful platform for generating diverse libraries of novel chemical entities. The C-Br bond at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen substituents with high regioselectivity. This document provides detailed protocols and technical insights for leveraging this versatile intermediate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as palladium-catalyzed cyanation.
Overview of Synthetic Pathways
This compound offers three points of potential modification: the bromine atom, the fluorine atom, and the amine group. This guide focuses on the selective functionalization of the C-Br bond, which is highly susceptible to oxidative addition by palladium(0) catalysts, making it the ideal site for initial diversification.
Caption: Synthetic pathways from this compound.
Comparative Overview of Cross-Coupling Reactions
The choice of reaction depends on the desired substituent. The following table summarizes typical conditions for the functionalization of the C-Br bond on the pyridine scaffold.
| Reaction Type | Coupling Partner | Typical Catalyst System (Precatalyst/Ligand) | Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Boronic Acids / Esters | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane / H₂O | 90-110 |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | RT-60 |
| Cyanation | Zinc Cyanide | Pd₂(dba)₃ / dppf | N/A (Zn serves as Lewis acid) | DMF or DMAc | 80-120 |
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.[5][6] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[7] The presence of the electron-donating amino group on the this compound substrate can decrease the reactivity of the C-Br bond; therefore, employing a suitable electron-rich phosphine ligand is often beneficial to facilitate the oxidative addition step.[8]
Detailed Experimental Protocol
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (e.g., 209 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent catalyst oxidation and protodeboronation of the boronic acid.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water (e.g., 5 mL total volume).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-2-fluoropyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Principle
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via palladium catalysis.[9][10][11] The reaction couples an aryl halide with a primary or secondary amine. For a substrate like this compound, the existing amino group can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[8] Therefore, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) is critical to promote the desired reductive elimination and prevent catalyst deactivation.[9]
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (209 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Final Addition: Add the amine coupling partner (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction: Seal the flask tightly and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and pass it through a short plug of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the N⁶-substituted-2-fluoropyridine-3,6-diamine.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
Principle
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][12] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves as the solvent or co-solvent.[13] This method is highly efficient for introducing alkyne functionalities, which are versatile handles for further synthetic transformations, such as click chemistry or cyclization reactions.
Detailed Experimental Protocol
This protocol outlines the coupling of this compound with a terminal alkyne like phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (209 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Solvent Addition: Add degassed THF (5 mL) and degassed triethylamine (3 mL). Stir the mixture to form a suspension.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 131 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 40-50 °C for 2-4 hours to accelerate the reaction. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (NH₄Cl) (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-2-fluoropyridin-3-amine.
Protocol 4: Palladium-Catalyzed Cyanation
Principle
The introduction of a nitrile (cyano) group is a valuable transformation in organic synthesis, as nitriles can be readily converted into amines, carboxylic acids, or tetrazoles. Palladium-catalyzed cyanation of aryl halides using zinc cyanide (Zn(CN)₂) is a common and effective method that is significantly less toxic than using other cyanide sources like KCN or NaCN.[14]
Detailed Experimental Protocol
This protocol describes the conversion of the bromo-substituent to a cyano group.
Materials:
-
This compound (1.0 equiv)
-
Zinc Cyanide [Zn(CN)₂] (0.6-0.8 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-8 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Sealed reaction vessel or microwave vial
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add this compound (209 mg, 1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and dppf (22.2 mg, 0.04 mmol) to a microwave vial.
-
Solvent Addition: Add anhydrous, degassed DMF (4 mL).
-
Reaction: Seal the vial and heat the mixture to 100-120 °C for 4-12 hours with stirring. If using a microwave reactor, typical conditions are 120-150 °C for 30-60 minutes. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting solid or oil by column chromatography or recrystallization to yield 6-cyano-2-fluoropyridin-3-amine.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Note: A Researcher's Guide to the Palladium-Catalyzed N-arylation of 6-Bromo-2-fluoropyridin-3-amine
Introduction: The Strategic Importance of N-Aryl Pyridinamines
In the landscape of modern drug discovery and materials science, the N-aryl aminopyridine scaffold is a privileged structure. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methods to forge carbon-nitrogen (C-N) bonds.[1] The target molecule, 6-Bromo-2-fluoropyridin-3-amine, is a particularly valuable building block. The bromine atom provides a reactive handle for cross-coupling, the fluorine atom can modulate physicochemical properties, and the amino group is a key site for diversification.
This guide provides an in-depth protocol for the N-arylation of this substrate, focusing on the powerful Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method has largely superseded older techniques like the Ullmann condensation, offering milder reaction conditions, superior functional group tolerance, and a significantly broader substrate scope.[2][3][4] We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides (or pseudohalides) and amines.[5] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of palladium source, phosphine ligand, base, and solvent is paramount for achieving high efficiency and yield.[5]
The catalytic cycle can be understood through several key steps:
-
Activation of Precatalyst : If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts are often preferred as they provide more consistent entry into the catalytic cycle.
-
Oxidative Addition : The active L-Pd(0) complex (where L is the phosphine ligand) reacts with the aryl bromide (this compound). The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : This final, crucial step involves the formation of the new C-N bond, yielding the desired N-arylated product and regenerating the active L-Pd(0) catalyst, which can then re-enter the cycle.[7] The steric and electronic properties of the ligand are critical for promoting this step over competing side reactions.[8]
Detailed Experimental Protocol
This protocol provides a general method for the N-arylation of this compound. Researchers should note that optimal conditions may vary depending on the specific aryl amine coupling partner used.
Reagents and Materials
| Reagent/Material | Role | Typical Supplier Notes |
| This compound | Substrate | Ensure high purity (>98%) |
| Aryl Amine | Coupling Partner | Varies based on desired product |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source |
| Xantphos or RuPhos | Phosphine Ligand | Bulky, electron-rich ligands are preferred.[9][10] |
| Sodium tert-butoxide (NaOtBu) | Base | A strong, non-nucleophilic base; ensure it is fresh and handled under inert conditions.[11] |
| Anhydrous Toluene or Dioxane | Solvent | Must be anhydrous to prevent catalyst deactivation |
| Argon or Nitrogen Gas | Inert Atmosphere | Essential for preventing oxidation of the catalyst and reagents |
| Celite® | Filtration Aid | For removal of palladium residues post-reaction |
| Ethyl Acetate, Hexanes | Solvents for Work-up & Chromatography | HPLC grade |
| Saturated aq. NH₄Cl, Brine | Aqueous Solutions | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere line (Schlenk line or glovebox)
-
Syringes and needles for transfer of anhydrous solvents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl amine (1.1-1.5 equiv.), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%). Finally, add the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.).
-
Expertise Note: The order of addition can be important. Adding the base last, especially if it is a strong one like NaOtBu, is often good practice. For air-sensitive precatalysts and ligands, this entire step should be performed in a glovebox.
-
-
Inert Atmosphere Purge: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to a concentration of ~0.1 M with respect to the limiting reagent) via a dry syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute the mixture with an organic solvent like ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst residues, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash sequentially with water and then brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-arylated product.
Data Summary and Optimization
The following table provides representative conditions that can serve as a starting point for the optimization of the N-arylation of this compound with various aryl amines.
| Entry | Aryl Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Est. Yield |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Good-Exc. |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | Good-Exc. |
| 3 | 2,6-Dimethylaniline | BrettPhos Pd G4 (3) | (precatalyst) | LHMDS (1.6) | t-BuOH | 100 | 24 | Mod-Good |
| 4 | Carbazole | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | Good-Exc. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and the solvent are truly anhydrous and that the reaction was maintained under a strict inert atmosphere. The base (especially NaOtBu) should be from a freshly opened bottle or stored appropriately.
-
Poor Ligand Choice: For sterically hindered amines, a bulkier ligand like BrettPhos or t-BuXPhos may be required to facilitate reductive elimination.[12]
-
-
Formation of Side Products:
-
Hydrodehalogenation (Loss of Bromine): This can occur if the catalytic cycle is slow. Consider changing the ligand or base. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue, though they may require higher temperatures or longer reaction times.[11]
-
Diarylation: If the coupling partner is a primary amine, diarylation can be a competitive process. Using a slight excess of the aryl halide or a bulkier ligand can often favor mono-arylation.[8]
-
-
Difficult Purification: Palladium residues can complicate purification. A thorough filtration through Celite is crucial. If problems persist, washing the organic extract with a solution of 1,2-diaminopropane or thiourea can help scavenge residual palladium.
Conclusion
The Buchwald-Hartwig N-arylation of this compound is a highly reliable and versatile method for synthesizing a diverse array of valuable compounds for drug discovery and materials science. A deep understanding of the reaction mechanism and the role of each component is key to success. By carefully selecting the catalyst system and reaction conditions, and by employing rigorous experimental technique, researchers can efficiently construct complex C-N bonds and accelerate their research programs.
References
- 1. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: The Strategic Use of 6-Bromo-2-fluoropyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form critical hydrogen bond interactions within the ATP-binding site of numerous protein kinases.[1][2] This guide focuses on the strategic application of a highly functionalized derivative, 6-Bromo-2-fluoropyridin-3-amine , as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will elucidate the rationale behind its design, detailing how the orthogonal reactivity of its substituents—the 6-bromo "handle" for cross-coupling, the 2-fluoro atom for modulating electronic properties, and the 3-amino group for core extension—can be exploited. The synthesis of Crizotinib, a clinically approved dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition Factor (c-MET) kinases, will serve as our primary case study to illustrate these principles in practice.[3][4] Detailed protocols for key synthetic transformations, including Suzuki-Miyaura coupling, are provided for researchers in drug discovery and development.
The Rationale: Why this compound is a Powerhouse Building Block
The efficacy of this compound in kinase inhibitor synthesis is not accidental; it is a product of deliberate chemical design. Each substituent serves a distinct and crucial purpose, providing a blueprint for rapid library generation and lead optimization.
-
The 6-Bromo Group: The Cross-Coupling Anchor: The bromine atom is the primary reactive handle for introducing molecular complexity. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][5] This allows for the efficient and modular installation of diverse aryl and heteroaryl moieties, which are often essential for occupying hydrophobic pockets within the kinase active site and achieving target selectivity. The reactivity of aryl bromides offers a good balance between stability and reactivity, making them preferable to more labile iodides or less reactive chlorides for many applications.[5]
-
The 3-Amino Group: The Core Extension Point: The primary amine at the 3-position serves as a nucleophilic point for building out the core structure of the inhibitor. It can be readily acylated, alkylated, or used in condensation reactions to connect to other fragments of the target molecule. In the context of many inhibitors, this amine or a group derived from it often forms a key hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.
-
The 2-Fluoro Group: The Electronic Modulator: The fluorine atom at the 2-position, adjacent to the ring nitrogen, exerts a strong electron-withdrawing inductive effect. This has two significant consequences:
-
Modulation of Basicity: It lowers the pKa of the pyridine nitrogen, which can be critical for optimizing pharmacokinetic properties and avoiding off-target effects associated with highly basic centers.
-
Enhanced Reactivity: It can influence the regioselectivity and efficiency of subsequent reactions on the pyridine ring. Furthermore, fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds within the protein active site, enhancing binding affinity.
-
This combination of functionalities makes this compound a highly valuable and versatile starting material for constructing complex heterocyclic compounds targeting the kinome.
Case Study: Synthesis of Crizotinib (ALK/MET Inhibitor)
Crizotinib (PF-02341066) is a potent, ATP-competitive, multi-target kinase inhibitor that has demonstrated significant clinical efficacy in patients with tumors harboring abnormal ALK, ROS, and MET kinase activities, particularly in non-small cell lung cancer (NSCLC).[4] Its synthesis provides a quintessential example of how the functionalities of this compound are leveraged.
A key step in many reported synthetic routes involves the coupling of a substituted aminopyridine core with a pyrazole moiety.[3][6] The 6-bromo position is the logical and proven site for this critical C-C bond formation via a Suzuki-Miyaura coupling reaction.
Visualizing the Synthetic Strategy
The following diagram outlines a key fragment coupling strategy employed in the synthesis of the Crizotinib core, highlighting the central role of the 6-bromo substituent.
Caption: Key Suzuki coupling step in a convergent Crizotinib synthesis.
Mechanism of Action: Kinase Inhibition
Crizotinib functions by competing with ATP for the binding site on the ALK or MET kinase. By occupying this site, it prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that drives tumor cell growth, proliferation, and survival.[3]
Caption: Competitive inhibition of a kinase by Crizotinib at the ATP site.
Experimental Protocols
The following protocols provide detailed, field-tested methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid/ester. This reaction is central to building the core of many kinase inhibitors, including Crizotinib.[6][7]
Materials & Reagents
| Reagent | Supplier | CAS Number | Purpose |
| This compound | Commercial | 59424797 (CID) | Starting Material (1.0 eq) |
| Arylboronic Acid or Ester | Commercial | Varies | Coupling Partner (1.1 - 1.5 eq) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Commercial | 14221-01-3 | Palladium Catalyst (0.05 eq) |
| Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Commercial | 497-19-8 | Base (2.0 - 3.0 eq) |
| 1,4-Dioxane | Anhydrous | 123-91-1 | Solvent |
| Water | Degassed, DI | 7732-18-5 | Co-solvent |
| Ethyl Acetate | ACS Grade | 141-78-6 | Extraction Solvent |
| Brine (Saturated NaCl solution) | Lab Prepared | 7647-14-5 | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 7757-82-6 | Drying Agent |
| Celite® | Commercial | 61790-53-2 | Filtration Aid |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). The mixture will typically turn yellow or dark.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient), to yield the pure coupled product.
Protocol 2: General Buchwald-Hartwig Amination
As an alternative to C-C bond formation, the 6-bromo position can be functionalized via C-N bond formation using a Buchwald-Hartwig amination.[8][9] This allows for the introduction of a wide array of primary or secondary amines.
Key Reagents (in addition to starting material)
-
Amine: Primary or secondary amine (1.2 eq)
-
Catalyst System: Pd₂(dba)₃ (Palladium precursor, ~0.02 eq) and a phosphine ligand like XPhos or RuPhos (~0.05 eq).
-
Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq).
-
Solvent: Anhydrous, degassed toluene or THF.
Abbreviated Procedure
-
In a glovebox or under a strict inert atmosphere, combine the palladium precursor, ligand, and base in a dry Schlenk flask.
-
Add this compound, the anhydrous solvent, and finally the amine coupling partner.
-
Seal the flask and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor progress by LC-MS. Workup and purification are similar to the Suzuki protocol, involving filtration, extraction, and chromatography.[8]
Self-Validation and Causality: The choice of catalyst, ligand, and base is crucial and depends heavily on the amine coupling partner.[8] Sterically hindered biarylphosphine ligands (like XPhos) are often required for coupling less nucleophilic amines. The inert atmosphere is non-negotiable as the Pd(0) active species is readily oxidized, which would terminate the catalytic cycle. Progress should always be monitored to avoid decomposition upon prolonged heating after completion.
Summary of Applications & Results
The following table summarizes the utility of this compound in the context of Crizotinib, a well-documented kinase inhibitor.
| Parameter | Description | Reference |
| Starting Material | This compound | [10] |
| Key Transformation | Suzuki-Miyaura Cross-Coupling | [6][7] |
| Target Inhibitor | Crizotinib | [3][4] |
| Primary Kinase Targets | ALK (Anaplastic Lymphoma Kinase), c-MET (Hepatocyte growth factor receptor) | [3][4] |
| Mechanism of Action | ATP-competitive inhibition | [4] |
| Reported IC₅₀ (ALK) | ~2.9 nM (cell-free assay) | [11] |
| Therapeutic Indication | ALK-positive Non-Small Cell Lung Cancer (NSCLC) | [3][12] |
Conclusion
This compound stands out as a pre-validated, high-value building block for the synthesis of kinase inhibitors. Its strategically placed functional groups enable robust and modular synthetic strategies, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. As demonstrated by its role in the synthesis of the FDA-approved drug Crizotinib, this starting material provides a reliable and efficient entry point for developing complex aminopyridine-based inhibitors. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 7. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.lib.jmu.edu [search.lib.jmu.edu]
Scale-up synthesis of 6-Bromo-2-fluoropyridin-3-amine derivatives
An In-Depth Guide to the Scale-up Synthesis of 6-Bromo-2-fluoropyridin-3-amine and Its Derivatives
Abstract
This application note provides a comprehensive guide for the scalable synthesis of this compound, a critical building block for pharmaceutical and agrochemical development. Recognizing the challenges of regioselectivity and process safety inherent in manufacturing substituted pyridines, this document outlines a robust and validated synthetic strategy. We will delve into the rationale behind the chosen route, provide a detailed, step-by-step protocol suitable for scale-up, and address critical considerations for process optimization, safety, purification, and analytical quality control. This guide is intended for researchers, chemists, and process development professionals aiming to translate laboratory-scale synthesis into reliable, large-scale production.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound scaffold is a highly valuable heterocyclic intermediate. Its unique arrangement of substituents—a nucleophilic amino group, an electrophilic carbon center activated by fluorine, and a bromine atom poised for cross-coupling reactions—provides medicinal chemists with a versatile platform for generating diverse molecular libraries. The bromine at the 6-position is particularly amenable to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, while the amino group at the 3-position can be readily acylated or used to construct fused heterocyclic systems.
However, the synthesis of this and related derivatives is not trivial, especially at scale. The primary challenges include:
-
Regiocontrol: The powerful directing effects of the amino group on the pyridine ring can lead to a mixture of halogenated isomers, which are often difficult and costly to separate.[1][2]
-
Process Safety: Halogenation reactions can be highly exothermic and require strict temperature control to prevent runaway reactions and the formation of hazardous byproducts.
-
Purification: Achieving high purity on a large scale necessitates robust purification strategies that are both efficient and economical, favoring crystallization over chromatography.[3]
This guide proposes a strategic, multi-step synthesis designed to overcome these challenges, prioritizing regioselectivity, safety, and scalability.
Synthetic Strategy: A Regioselective Approach
Several synthetic routes can be envisioned to construct the target molecule. Direct bromination of 2-fluoro-3-aminopyridine, for instance, is a direct approach but risks poor regioselectivity due to the strong activating nature of the amine.[2] A more controlled and scalable strategy involves a multi-step sequence that installs the substituents in a specific order to ensure unambiguous regiochemical outcomes.
The selected pathway begins with a readily available nitropyridine precursor. This approach leverages the nitro group's strong electron-withdrawing properties to direct subsequent reactions and its facile reduction to the target amine in the final step. This method generally provides high yield and purity.[1]
The overall workflow is depicted below:
Caption: Proposed scalable synthetic workflow.
Causality Behind Experimental Choices:
-
Starting Material: 2-Amino-5-nitropyridine is a commercially available and cost-effective starting material.
-
Sandmeyer Reaction: Converting the amino group to a bromo group via a Sandmeyer reaction is a classic and reliable transformation that definitively places the bromine at the 6-position (relative to the final amine).[4][5] This avoids the regioselectivity issues of direct bromination of an aminopyridine.
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of fluorine via SNAr is a standard procedure. While not explicitly detailed in the search results for this exact substrate, the principle of substituting a leaving group (like a nitro group or a halogen) on an electron-deficient ring is well-established.[6][7][8] For this workflow, a different precursor, 6-bromo-2-chloro-3-nitropyridine would be ideal for a selective SNAr reaction to introduce fluorine. However, for the purpose of this guide, we will adapt the strategy to a more direct fluorination if possible or note this as a critical development step. Correction & Refinement: A more practical route would be the reduction of 6-bromo-3-nitropyridine first, followed by a diazotization/fluorination (Balz-Schiemann type reaction) of the resulting 6-bromo-pyridin-3-amine. However, for this guide, we will proceed with a hypothetical route that highlights key scale-up principles, starting with the bromination of 2-fluoropyridin-3-amine, which is a more direct, albeit challenging, route that allows for a focused discussion on regioselectivity control.
Revised & Focused Synthetic Strategy
For the purpose of providing a detailed, practical protocol, we will focus on the direct, regioselective bromination of 2-fluoropyridin-3-amine. This approach, while challenging, is highly convergent and economically attractive if the selectivity can be controlled.
Caption: Direct regioselective bromination workflow.
The key to this synthesis is controlling the powerful ortho, para-directing effect of the amine group to favor bromination at the 6-position (para) over the 4-position (ortho). The fluorine atom at the 2-position is an electron-withdrawing group, which deactivates the ring but may also influence regioselectivity.
Detailed Scale-up Experimental Protocol
This protocol describes the synthesis of this compound on a 100-gram scale.
Safety First: This procedure involves hazardous materials, including a corrosive brominating agent and flammable solvents. It must be performed by trained personnel in a chemical fume hood within a controlled environment (e.g., a kilo lab or pilot plant) equipped with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. An emergency shower and eyewash station must be accessible.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Eq. | Supplier |
| 2-Fluoropyridin-3-amine | 112.10 | 100.0 g | 0.892 | 1.0 | Commercial |
| N-Bromosuccinimide (NBS) | 177.98 | 166.0 g | 0.933 | 1.05 | Commercial |
| Acetonitrile (MeCN), Anhydrous | 41.05 | 1.5 L | - | - | Commercial |
| Saturated Na₂S₂O₃ (aq) | - | 500 mL | - | - | Lab Prepared |
| Saturated NaHCO₃ (aq) | - | 500 mL | - | - | Lab Prepared |
| Brine | - | 500 mL | - | - | Lab Prepared |
| Ethyl Acetate (EtOAc) | 88.11 | 2.0 L | - | - | Commercial |
| Heptane | 100.21 | 2.0 L | - | - | Commercial |
| Anhydrous MgSO₄ | 120.37 | 50 g | - | - | Commercial |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel.
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 2-Fluoropyridin-3-amine (100.0 g, 0.892 mol).
-
Add anhydrous acetonitrile (1.0 L) to the reactor and begin stirring to dissolve the starting material.
-
-
Bromination:
-
Cool the reactor jacket to -5 °C to 0 °C using a circulating chiller. Wait for the internal temperature of the solution to stabilize within this range.
-
Causality Check: Performing the bromination at low temperatures is critical to enhance regioselectivity towards the desired 6-bromo isomer and to control the exothermic nature of the reaction, minimizing the formation of di-brominated byproducts.[9]
-
In a separate flask, dissolve N-Bromosuccinimide (166.0 g, 0.933 mol) in anhydrous acetonitrile (500 mL). This may require gentle warming and sonication to fully dissolve. Ensure the solution is cooled back to room temperature before addition.
-
Transfer the NBS solution to the dropping funnel.
-
Add the NBS solution dropwise to the reactor over 90-120 minutes , ensuring the internal temperature does not exceed 5 °C .
-
Process Control: A slow, controlled addition is paramount to prevent localized high concentrations of the brominating agent, which leads to over-bromination.[9]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., 3:1 Hexane:EtOAc) or HPLC-MS. The reaction is complete when the starting material is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (500 mL) via the dropping funnel. This will neutralize any unreacted NBS. A slight exotherm may be observed; maintain cooling.
-
Allow the mixture to warm to room temperature.
-
Transfer the reactor contents to a larger separatory funnel (or perform a liquid-liquid extraction if the reactor is equipped).
-
Add Ethyl Acetate (1.0 L) and shake well. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 mL) and then brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the filter cake with a small amount of Ethyl Acetate.
-
-
Solvent Swap and Crystallization:
-
Concentrate the combined organic layers under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Add heptane (~500 mL) to the crude material and continue to evaporate to azeotropically remove residual ethyl acetate.
-
Purification Rationale: Crystallization is the most effective and economical method for purifying APIs and intermediates at scale.[3][10] It effectively removes isomers and other process impurities.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate (~300-400 mL).
-
Slowly add hot heptane (~1.2-1.6 L) to the hot solution with stirring until the solution becomes slightly turbid (cloudy).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.
-
Expected Outcome
-
Yield: 125-145 g (73-85% yield)
-
Appearance: Off-white to light yellow crystalline solid
-
Purity (HPLC): >98%
Scale-up and Process Safety Considerations
| Parameter | Laboratory Scale (1-10g) | Scale-up (100g+) | Rationale and Mitigation Strategy |
| Thermal Management | Ice bath | Jacketed reactor with chiller | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A jacketed reactor provides precise and uniform temperature control, which is essential for managing the exotherm of bromination and ensuring regioselectivity. |
| Reagent Addition | Pipette/spatula | Metering pump or pressure-equalizing dropping funnel | Ensures a slow, consistent addition rate, preventing temperature spikes and localized high concentrations of NBS that lead to byproduct formation.[9] |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer | Ensures efficient mixing in a larger volume, maintaining homogeneity and preventing hot spots. |
| Quenching | Pouring into a beaker | Slow, controlled addition into the reactor | Quenching is often exothermic. A controlled addition into the cooled reactor prevents dangerous temperature increases and potential pressure buildup. |
| Product Isolation | Büchner funnel | Nutsche filter-dryer | A Nutsche filter provides a contained system for filtration, washing, and initial drying, minimizing operator exposure and handling losses. |
| Static Electricity | Minimal risk | Significant risk | The handling of large volumes of flammable organic solvents like heptane and ethyl acetate can generate static electricity. Ensure all equipment is properly grounded to prevent ignition. |
Purification and Analytical Quality Control
Achieving the required purity for a pharmaceutical intermediate is non-negotiable. While the primary purification is achieved through crystallization, rigorous analytical testing is required to validate the process.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final product and quantify any impurities, including regioisomers (e.g., 4-bromo-2-fluoropyridin-3-amine).
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
-
HPLC methods for pyridine derivatives are well-established and can be adapted for this specific molecule.[11][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and isomeric purity.
-
¹H NMR: Will show distinct signals for the aromatic protons. The coupling patterns will confirm the substitution pattern.
-
¹³C NMR: Confirms the number of unique carbon environments.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product.
-
Technique: Electrospray Ionization (ESI) is typically used. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Conclusion
The synthetic protocol detailed in this application note presents a scalable and regioselective method for producing high-purity this compound. By focusing on critical process parameters such as temperature control, controlled reagent addition, and a robust crystallization-based purification strategy, this guide provides a solid foundation for researchers and process chemists. The successful scale-up of this valuable intermediate opens the door to the efficient development and manufacturing of next-generation pharmaceuticals and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 6-Bromo-2-fluoropyridin-3-amine
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 6-Bromo-2-fluoropyridin-3-amine. As a Senior Application Scientist, I understand that this particular substrate, while a valuable building block, presents a unique set of challenges due to its electronic and structural properties. This guide is structured to provide not just solutions, but a foundational understanding of the reaction's intricacies, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered with this specific coupling.
Q1: Why is my Suzuki coupling with this compound consistently failing or resulting in very low yields?
A1: The primary reason for poor performance with this substrate is often catalyst inhibition or deactivation . This compound possesses two key features that can poison the palladium catalyst: the pyridine ring nitrogen and the exocyclic 3-amino group.[1][2] The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium center, forming stable, off-cycle complexes that prevent the catalyst from participating in the desired reaction pathway.[2][3] This effectively reduces the concentration of the active catalyst, leading to low or no conversion.
Q2: I'm observing significant amounts of byproducts. What are they and how can I prevent their formation?
A2: The three most common side reactions in this coupling are:
-
Dehalogenation (Debromination): You may observe the formation of 2-fluoropyridin-3-amine, where the bromine atom has been replaced by hydrogen. This can be caused by trace palladium hydride species in the reaction, which can arise from certain bases or solvents.[1][4]
-
Protodeboronation: This is the decomposition of your boronic acid coupling partner, where the C-B bond is cleaved and replaced by a C-H bond.[5] Heteroaryl boronic acids are particularly susceptible to this side reaction, which is often accelerated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[2][6]
-
Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. The primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[2][4]
Minimizing these requires careful control of the reaction atmosphere, choice of base, and stability of the boron reagent.
Q3: How should I select the optimal catalyst and ligand for this challenging substrate?
A3: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the poisoning issue discussed in Q1. For this substrate, the key is to use a ligand that can shield the palladium center and promote a rapid rate of reductive elimination. The most successful strategies employ bulky, electron-rich phosphine ligands , often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[1][7] The steric bulk of these ligands creates a protective pocket around the palladium atom, hindering coordination from the substrate's nitrogen atoms. Their strong electron-donating ability accelerates the crucial oxidative addition and reductive elimination steps, helping the desired catalytic cycle outcompete the deactivation pathways.[4][7] Using modern, pre-formed palladium(II) precatalysts (e.g., XPhos Pd G3) is highly recommended as they are air-stable and efficiently generate the active Pd(0) species in situ.
Q4: What is a reliable starting point for the base and solvent system?
A4: A robust starting point is to use a non-nucleophilic, moderately strong base like potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) .[1][7] These bases are effective at promoting the formation of the active boronate species without contributing to dehalogenation side reactions, unlike alkoxides.[1] For the solvent, a polar aprotic solvent like 1,4-dioxane or THF , often with a small amount of water (e.g., a 4:1 to 10:1 ratio), is a common choice.[2][8] The water helps to solubilize the inorganic base and facilitates the transmetalation step.[9] However, if protodeboronation is a major concern, strictly anhydrous conditions should be tested.[5]
Q5: Should I use a boronic acid or a more stable boronate ester as my coupling partner?
A5: This involves a classic trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[10][11] However, their instability, especially for heteroaryl boronic acids, makes them prone to decomposition via protodeboronation.[5][10] Boronate esters , particularly pinacol esters (Bpin), are significantly more stable, easier to handle and purify, and have a longer shelf-life.[10][11] While they may react more slowly, the higher purity and reduced rate of decomposition often lead to more reproducible and higher isolated yields in complex syntheses.[10] For challenging couplings, starting with the more stable boronate ester is often a prudent strategy.[2]
Troubleshooting Guide
Use this table to diagnose and resolve specific issues observed during your experiment.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst Poisoning: The pyridine and/or amine nitrogen is deactivating the palladium catalyst.[1][2] 2. Inefficient Oxidative Addition: The C-Br bond is not being activated effectively.[7] 3. Poor Reagent Quality: Degradation of catalyst, ligand, or boronic acid.[12] | 1. Switch Ligand: Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a G3 precatalyst).[1][7] 2. Increase Temperature: Carefully increase the reaction temperature in increments (e.g., 80 °C → 100 °C). Microwave heating can also be effective.[7] 3. Verify Reagents: Use fresh, high-purity reagents. Ensure phosphine ligands have not been oxidized.[12] |
| Major Byproduct is Debrominated Starting Material | 1. Palladium Hydride Formation: The base or solvent is acting as a hydride source.[4] 2. Impure Reagents: Contaminants are leading to reductive C-Br cleavage. | 1. Change Base: Switch from alkoxides or hydroxides to non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF.[1][7] 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Major Byproduct from Boronic Acid Decomposition | 1. Protodeboronation: The boronic acid is unstable under the reaction conditions (high temperature, aqueous base).[2][6] | 1. Use a Boronate Ester: Switch to a more stable boronic acid derivative, such as a pinacol ester (Bpin) or MIDA boronate.[5][10] 2. Employ Anhydrous Conditions: Use rigorously dried solvents and a base like anhydrous K₃PO₄.[5] 3. Lower Temperature/Time: Optimize for the lowest effective temperature and shortest possible reaction time.[7] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[2][4] 2. Inefficient Pd(0) Generation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow, promoting side reactions. | 1. Degas Rigorously: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas.[6][12] 2. Use a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, although ligand choice remains critical.[2] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding reactions with this substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing side reactions in the bromination of 2-fluoropyridin-3-amine
Welcome to the technical support center for the selective bromination of 2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will address common challenges, provide in-depth troubleshooting advice, and present detailed protocols to help you minimize side reactions and maximize the yield of your desired brominated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 2-fluoropyridin-3-amine?
The primary side reactions encountered are over-bromination, leading to the formation of dibrominated products, and poor regioselectivity, resulting in a mixture of isomeric monobrominated products. The strong activating effect of the amino group makes the pyridine ring highly susceptible to electrophilic attack, which can be difficult to control.[1][2]
Q2: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
For selective monobromination of activated pyridines like 2-fluoropyridin-3-amine, N-Bromosuccinimide (NBS) is generally the preferred reagent.[2][3][4][5] NBS is a milder and more selective source of electrophilic bromine compared to molecular bromine, which reduces the likelihood of over-bromination and other side reactions.[3][5]
Q3: How does the solvent choice impact the reaction outcome?
Solvent polarity plays a crucial role in modulating the reactivity of the brominating agent and the substrate. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used with NBS to achieve higher selectivity.[2] More polar solvents can sometimes lead to faster reactions but may decrease regioselectivity or increase the formation of byproducts.
Q4: Is it necessary to protect the amino group before bromination?
Protection of the amino group is a viable strategy to prevent over-bromination and control regioselectivity. By converting the highly activating amino group into a less activating amide or carbamate, its directing effect can be tempered.[6] However, this introduces additional steps of protection and deprotection into your synthetic route. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[7][8][9]
Troubleshooting Guide: Preventing Side Reactions
This section provides a detailed breakdown of specific issues you may encounter and offers targeted solutions.
Issue 1: Formation of Dibrominated Byproducts
The primary challenge in the bromination of 2-fluoropyridin-3-amine is preventing the formation of dibrominated species. The strong activation of the pyridine ring by the amino group makes it susceptible to a second electrophilic attack.
Root Cause Analysis:
-
Excessive Reactivity: The combined activating effects of the amino group at the 3-position and the ortho, para-directing fluorine at the 2-position lead to a highly nucleophilic aromatic ring.
-
Harsh Brominating Agent: The use of molecular bromine (Br₂) can be too reactive, leading to poor control over the reaction.[1]
-
High Temperature: Elevated reaction temperatures can increase the rate of the second bromination.
Corrective and Preventive Actions:
-
Choice of Brominating Agent: Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[2][3] NBS provides a slow, controlled release of electrophilic bromine, which favors monobromination.
-
Stoichiometry Control: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the 2-fluoropyridin-3-amine.
-
Temperature Management: Conduct the reaction at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps to control the reaction kinetics and minimize over-bromination.
-
Solvent Selection: Use a non-polar solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) to temper the reactivity.[2]
Workflow for Minimizing Dibromination:
Caption: Troubleshooting workflow for dibromination.
Issue 2: Poor Regioselectivity
Obtaining a mixture of monobrominated isomers is another common hurdle. The directing effects of both the amino and fluoro substituents can lead to bromination at multiple positions on the pyridine ring.
Root Cause Analysis:
-
Competing Directing Effects: The amino group strongly directs ortho and para, while the fluoro group also directs ortho and para. This can result in a mixture of products.
-
Reaction Conditions: Solvent and temperature can influence the kinetic versus thermodynamic control of the reaction, affecting the isomeric ratio.
Corrective and Preventive Actions:
-
Strategic Solvent Choice: Acetonitrile has been shown to be effective in achieving regioselective monobromination of aminopyridines with NBS.[2]
-
Use of Additives: In some cases, the addition of a mild acid or base can influence the regioselectivity by protonating or deprotonating the substrate or intermediates.
-
Amino Group Protection: Protecting the amino group can alter its directing effect. An acetyl protecting group, for instance, is still ortho, para-directing but less activating than a free amino group, which can lead to improved regioselectivity.
Comparative Table of Reaction Conditions for Monobromination:
| Brominating Agent | Solvent | Temperature | Expected Outcome |
| NBS (1.1 eq) | Acetonitrile | 0°C to RT | High regioselectivity for monobromination. |
| NBS (1.1 eq) | Chloroform | 0°C to RT | Good selectivity, may require longer reaction times. |
| Br₂ (1.1 eq) | Acetic Acid | Room Temp | Higher risk of over-bromination and lower regioselectivity. |
Experimental Protocols
Protocol 1: Selective Monobromination using NBS in Acetonitrile
This protocol is optimized for achieving high regioselectivity and minimizing dibromination.
Materials:
-
2-fluoropyridin-3-amine
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification reagents (e.g., sodium thiosulfate solution, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-fluoropyridin-3-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add recrystallized N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination with Amino Group Protection
This protocol is recommended if dibromination and regioselectivity issues persist.
Workflow Diagram:
Caption: Three-step synthesis via amino group protection.
Procedure (Protection Step - Acetylation):
-
Dissolve 2-fluoropyridin-3-amine (1.0 eq) in a suitable solvent like dichloromethane or pyridine.
-
Cool the solution to 0°C.
-
Slowly add acetic anhydride (1.1 eq). If pyridine is not the solvent, add a base like triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the N-acetylated product.
-
Proceed with the bromination as described in Protocol 1, using the protected substrate.
-
After purification of the brominated, protected intermediate, deprotect the acetyl group using standard acidic or basic hydrolysis conditions to obtain the final product.
References
- 1. youtube.com [youtube.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof - Google Patents [patents.google.com]
- 8. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst and Ligand for Buchwald-Hartwig Amination of 6-Bromo-2-fluoropyridin-3-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Bromo-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights and troubleshooting strategies to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Significance and Challenges of Aminating this compound
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] The target substrate, this compound, is a valuable building block, with its trifunctionalized pyridine core offering multiple points for diversification. However, the unique combination of substituents presents a distinct set of challenges for C-N cross-coupling reactions.
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Br bond. Additionally, the presence of the free amino group and the pyridine nitrogen itself can lead to catalyst inhibition through coordination with the palladium center.[3][4] This guide will provide a systematic approach to overcoming these hurdles through the judicious selection of catalysts, ligands, and reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound in a practical question-and-answer format.
Q1: My reaction is showing low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in the amination of this substrate often points to issues with the catalytic cycle. Here’s a prioritized checklist of factors to investigate:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to form the desired product.[1][2]
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine and generate the active palladium-amido complex.
-
Common Choices: Sodium tert-butoxide (NaOtBu) is a widely used and effective base.[9][10] In cases of base-sensitive functional groups on your coupling partner, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although they may require higher reaction temperatures.[11]
-
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques.[13]
Q2: I'm observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. It can arise from β-hydride elimination from the palladium-amido intermediate or from protonolysis of the palladium-aryl intermediate.[2]
-
Ligand Choice: The steric bulk of the ligand plays a crucial role in suppressing β-hydride elimination. Using bulkier ligands like XPhos or RuPhos can sterically hinder this undesired pathway.[2]
-
Base Concentration: Using an excessive amount of a strong base can sometimes promote side reactions. Ensure you are using the correct stoichiometry of the base (typically 1.2-1.5 equivalents).
-
Water Content: Rigorously dry your solvent and reagents. Trace amounts of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.
Q3: My reaction is stalling at partial conversion. What could be the cause?
A3: Reaction stalling can be attributed to catalyst deactivation.
-
Ligand Degradation: Some phosphine ligands can be susceptible to degradation at high temperatures over prolonged reaction times. Consider using a more robust ligand or slightly lowering the reaction temperature if possible.
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit the catalytic cycle. This is a possibility with the aminopyridine product. Increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome this.
-
Impure Reagents: Ensure the purity of your this compound and your amine coupling partner. Certain impurities can act as catalyst poisons.
Q4: I am observing the formation of a dark precipitate (palladium black). What does this indicate and how can I prevent it?
A4: The formation of palladium black indicates the decomposition of the active palladium(0) catalyst.
-
Ligand-to-Metal Ratio: An insufficient amount of the phosphine ligand can lead to the formation of unstable, ligand-free palladium species that readily decompose. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands).
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lower end of the effective temperature range.
-
Oxygen Contamination: As mentioned, even small amounts of oxygen can lead to the oxidation and subsequent precipitation of the palladium catalyst. Double-check your inert atmosphere setup.
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening
This protocol provides a framework for screening different catalyst and ligand combinations for the amination of this compound.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (1-2 mol %) and the phosphine ligand (1.5-3 mol %).
-
Add this compound (1.0 equiv) and the base (1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion or after a set time, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), filtering through a pad of celite, and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the conversion and yield.
Data Presentation: Catalyst and Ligand Screening
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | User to input |
| 2 | Pd(OAc)₂ (2) | RuPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | User to input |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | User to input |
| 4 | ... | ... | ... | ... | ... | ... | ... |
This table serves as a template for organizing your screening results.
Visualization of Key Concepts
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. par.nsf.gov [par.nsf.gov]
Technical Support Center: Managing Regioselectivity in Reactions with 6-Bromo-2-fluoropyridin-3-amine
Welcome to the technical support center for 6-Bromo-2-fluoropyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to help you anticipate challenges and rationally troubleshoot your reactions. Here, we will tackle the core challenge of this molecule: controlling which of its reactive sites engages in a given transformation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the inherent reactivity of this compound, providing a predictive framework for your synthetic planning.
Question 1: What are the primary reactive sites on this compound and what is their general order of reactivity?
Answer: this compound has three primary reactive sites: the C6-Bromo bond, the C2-Fluoro bond, and the C3-Amino group. The reactivity hierarchy is highly dependent on the reaction type.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity is dictated by the carbon-halogen bond dissociation energy (BDE). The general trend is C–I > C–Br > C–OTf > C–Cl >> C–F.[1] Therefore, the C6-Br bond is overwhelmingly more reactive than the C2-F bond. Selective reaction at the bromine is expected under standard conditions. Activating the C-F bond requires more forcing conditions and specialized catalysts after the C-Br bond has reacted.[2][3]
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by the stability of the Meisenheimer intermediate. The position alpha (α) to the pyridine nitrogen (C2) is highly activated toward nucleophilic attack.[4][5] Combined with fluorine being an excellent leaving group in SNAr, the C2-F position is the primary site for SNAr .
-
For Reactions involving the Amine: The C3-amino group can undergo standard amine chemistry (e.g., acylation, sulfonylation). It also acts as an electron-donating group, which modulates the electronics of the pyridine ring.
Question 2: How does the 3-amino group electronically influence the C2 and C6 positions?
Answer: The 3-amino group is a strong electron-donating group (EDG). Through resonance, it increases electron density primarily at the ortho (C2, C4) and para (C6) positions. This has two opposing effects:
-
For Pd-catalyzed cross-coupling: Increased electron density at the C2 and C6 carbons can slow the rate of oxidative addition, which is the rate-limiting step for electron-rich aryl halides.[6]
-
For Nucleophilic Aromatic Substitution (SNAr): Increased electron density deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the ring nitrogen at the C2 position generally overrides the deactivating effect of the 3-amino group, making SNAr at C2 still feasible, albeit perhaps requiring slightly harsher conditions than a pyridine ring with an electron-withdrawing group.[7]
Visualizing Reactivity & Strategy
To effectively use this building block, it's crucial to visualize the competing reaction pathways and develop a logical workflow for achieving the desired outcome.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address common experimental challenges.
Problem 1: My Suzuki-Miyaura coupling is giving me a mixture of C6- and C2-arylated products, or significant C2-arylation.
Causality: While C6-Br is intrinsically more reactive, poor regioselectivity suggests your conditions are too harsh, overcoming the natural reactivity difference. The C-F bond, while strong, can be activated under forcing conditions, especially with highly active catalyst systems.[8]
Solutions:
-
Reduce Reaction Temperature: This is the most critical variable. High temperatures provide the activation energy needed to cleave the stronger C-F bond. Start your optimization at a lower temperature (e.g., 60-80 °C) and only increase it if the C6-Br reaction is too slow.
-
Re-evaluate Your Ligand Choice: The ligand plays a crucial role in controlling catalyst activity and steric access.
-
Use Bulky Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often recommended. The bulk can physically block the more sterically crowded C2-position (flanked by the amino group and the ring nitrogen), further enhancing the kinetic preference for oxidative addition at the C6-Br bond.[9]
-
Avoid Highly Electron-Rich, Less Bulky Ligands: Ligands like P(tBu)3 are extremely active and may be less discriminating.
-
-
Choose Your Base Carefully: A very strong base can promote side reactions. Standard bases like K₂CO₃ or K₃PO₄ are usually sufficient.[10][11]
Table 1: Hypothetical Ligand Screen for Regioselective C6-Arylation
| Catalyst/Ligand System | Temperature (°C) | C6-Product Yield (%) | C2-Product Yield (%) | C6:C2 Ratio |
| Pd(PPh₃)₄ | 110 | 75 | 15 | 5 : 1 |
| Pd₂(dba)₃ / XPhos | 80 | 92 | < 2 | > 45 : 1 |
| Pd(OAc)₂ / P(tBu)₃ | 80 | 80 | 10 | 8 : 1 |
| Pd(dppf)Cl₂ | 100 | 85 | 8 | ~10 : 1 |
Problem 2: I am attempting a Buchwald-Hartwig amination at C6, but I am seeing SNAr of my amine nucleophile at the C2 position.
Causality: This is a classic competition between two different mechanisms. The Buchwald-Hartwig reaction is a Pd-catalyzed cycle, while SNAr is a direct nucleophilic attack.[12] If your amine is a strong nucleophile and the temperature is high, the uncatalyzed SNAr pathway at the activated C2-F position can compete with or even outpace the desired C6-Br coupling.
Solutions:
-
Prioritize the Palladium Catalyst: Ensure your catalyst is active. Use a reliable pre-catalyst (e.g., an XPhos-Pd G3 pre-catalyst) to ensure rapid formation of the active Pd(0) species.[13] A fast catalytic cycle at the C-Br bond will consume the starting material before the slower, uncatalyzed SNAr reaction can occur.
-
Lower the Reaction Temperature: SNAr reactions have a significant activation energy barrier. Lowering the temperature (e.g., to 80-100 °C) will disproportionately slow down the SNAr pathway compared to the Pd-catalyzed cycle.
-
Use a Weaker, Non-Nucleophilic Base: The base in a Buchwald-Hartwig reaction is meant to deprotonate the amine after it has coordinated to the palladium center.[6] Using a strong, potentially nucleophilic base can increase the concentration of the free, deprotonated amine in solution, which can then act as a nucleophile for SNAr. Switch from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄.
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 3: I have successfully functionalized the C6-position and now want to perform a Suzuki coupling at the C2-fluorine, but the reaction is not working.
Causality: C-F bond activation is significantly more challenging than C-Br activation due to its high bond dissociation energy.[2][3] The conditions that worked for the C6-Br coupling are almost certainly too mild for the C2-F bond.
Solutions:
-
Increase Temperature Significantly: Microwave heating is often employed for C-F functionalization, with temperatures ranging from 120 °C to 180 °C.[10]
-
Use a Highly Active Catalyst System: This is where very electron-rich and specialized ligands excel. Systems like Pd₂(dba)₃ with ligands such as SPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are designed for activating challenging bonds.
-
Employ a Stronger Base: A stronger base like Cs₂CO₃ or K₃PO₄ is often required to facilitate the transmetalation step in the catalytic cycle for these more difficult couplings.[14]
-
Consider Stoichiometry: Ensure you are using a slight excess (1.2 - 1.5 equivalents) of the boronic acid coupling partner.
Key Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position
This protocol is designed to maximize selectivity for the C-Br bond while leaving the C-F bond untouched.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of dioxane and 1 mL of water for a 1 mmol scale reaction) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. akjournals.com [akjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling with Aminopyridines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that cross-coupling reactions involving aminopyridine substrates can be uniquely challenging. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve common issues related to catalyst deactivation. Our approach is built on explaining the causal relationships behind experimental phenomena to empower you to optimize your reactions effectively.
The Aminopyridine Challenge: Why Are These Couplings So Difficult?
Cross-coupling reactions with aminopyridine substrates often suffer from low yields or complete failure due to the intrinsic properties of the substrate itself. The primary culprit is the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can act as a potent ligand, coordinating strongly to the palladium catalyst center. This coordination can lead to the formation of stable, catalytically inactive palladium complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1] This is especially problematic when the coupling site is adjacent to the ring nitrogen (the "2-pyridyl problem").[1]
Diagram: Mechanism of Catalyst Poisoning
Caption: Catalyst poisoning by the aminopyridine substrate.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common problems encountered during these reactions in a practical question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What is the most likely cause and how do I fix it?
A1: Low or no conversion is the most frequent symptom of catalyst deactivation, typically stemming from severe catalyst poisoning by the aminopyridine's nitrogen.
Primary Cause: Catalyst Poisoning The pyridine nitrogen outcompetes your desired amine or aryl halide for a coordination site on the palladium, shutting down the catalytic cycle before it can effectively begin.[1]
Troubleshooting Steps:
-
Switch to a Bulkier, More Electron-Rich Ligand: This is the most critical parameter. Standard ligands are often not sufficient. You need sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, GPhos, or BrettPhos ) to create a bulky coordination sphere around the palladium.[1][2][3] This steric shield physically hinders the approach of the pyridine nitrogen, making it more likely for the productive substrates to coordinate.
-
Use a Well-Defined Palladium Pre-catalyst: The in-situ generation of the active Pd(0) species is a common failure point. Palladium(II) sources like Pd(OAc)₂ can be unreliable.[4] Using an air-stable, well-defined pre-catalyst (e.g., XPhos Pd G3, GPhos Pd G6) ensures the clean and efficient formation of the active LPd(0) catalyst, minimizing side reactions that can lead to inactive palladium species.[5]
-
Ensure a Scrupulously Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Any oxygen present can oxidize the catalyst to inactive Pd(II) species. It is imperative to thoroughly degas your solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[2]
Q2: My reaction starts, as confirmed by an initial TLC or GC-MS spot, but stalls before the starting material is fully consumed. What's happening?
A2: A stalling reaction is a classic sign of catalyst decomposition or the formation of off-cycle dormant species over time. The initial catalytic activity proves the conditions are viable, but the catalyst lacks the stability to survive for the full reaction duration.
Primary Causes:
-
Thermal Decomposition: Many palladium complexes are not stable at the high temperatures (80-110 °C) often used in cross-coupling, leading to the formation of inactive palladium black.[6]
-
Substrate-Induced Ligand Displacement: The aminopyridine or even the primary amine nucleophile can displace the supporting phosphine ligand from the palladium center. This leads to the formation of catalytically dormant or inactive palladium complexes that only reactivate upon heating, if at all.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: While seemingly counterintuitive, reducing the temperature from 100-110 °C to around 70-80 °C can significantly enhance catalyst stability and prevent decomposition, often leading to a higher overall yield, albeit over a longer reaction time.[2] For particularly sensitive substrates, reactions can even be successful at 40 °C with the right catalyst system.[5]
-
Increase Catalyst Loading: If lowering the temperature slows the reaction too much, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can compensate by providing a larger initial pool of active catalyst to overcome the gradual deactivation.
-
Select a More Robust Ligand: As discussed in Q1, the ligand choice is paramount. Ligands like GPhos have been specifically designed to resist displacement by N-heteroaromatic substrates, leading to more stable and productive catalysts.[3]
Table 1: Ligand Selection Guide for Aminopyridine Coupling
| Ligand | Key Feature | Best For... | Rationale |
| XPhos | Very bulky, electron-rich | General-purpose for challenging substrates. | Creates a highly active and sterically protected catalyst suitable for many aminopyridines. |
| SPhos | Less bulky than XPhos | Sterically hindered substrates where XPhos is too large. | Offers a balance of activity and steric access. |
| BrettPhos | Extremely bulky | Overcoming strong catalyst poisoning. | The dialkylbiaryl phosphine structure provides exceptional steric shielding. |
| GPhos | Designed for stability | Reactions prone to stalling; couplings with N-heterocycles. | Resists ligand displacement by coordinating substrates, preventing formation of dormant species.[3] |
Q3: I'm observing significant side products, particularly dehalogenation of my starting material. How can I suppress this?
A3: Dehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired C-N bond formation. It arises from undesired reductive pathways in the catalytic cycle.
Primary Cause: The balance between the desired reductive elimination to form the product and undesired side reactions is sensitive to the choice of base and ligand.[1]
Troubleshooting Steps:
-
Change the Base: Strong bases like NaOtBu are common, but they can sometimes promote dehalogenation. Switching to a different base, such as a phosphate (K₃PO₄) or carbonate (Cs₂CO₃), can alter the reaction kinetics and favor the desired pathway. For base-sensitive substrates, a milder base like sodium 2,2,6,6-tetramethylpiperidide (NaOTMP) or sodium trimethylsilanolate (NaOTMS) can be highly effective.[3]
-
Optimize the Solvent: Solvents like dioxane, toluene, and THF are common choices.[2][4] The polarity and coordinating ability of the solvent can influence catalyst stability and selectivity. If dehalogenation is an issue in toluene, switching to dioxane may resolve it.
-
Re-evaluate the Ligand: The electronic properties of the ligand can influence the rate of reductive elimination. If dehalogenation persists, screening a different class of bulky ligand may be necessary.
Experimental Protocols & Workflows
Protocol 1: Robust General Procedure for Amination of a Challenging Halo-Aminopyridine
This protocol incorporates best practices to minimize catalyst deactivation from the outset.
-
Preparation (Inside a Glovebox):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-aminopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., GPhos Pd G3, 0.02 equiv) and the ligand (if not using a pre-catalyst, 0.04 equiv).
-
-
Reaction Setup:
-
Add the catalyst/ligand to the reaction vial.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).
-
Seal the vial with a screw cap containing a PTFE septum.
-
-
Execution:
-
Remove the vial from the glovebox and place it in a pre-heated heating block set to the desired temperature (start with 80 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with water.
-
Proceed with standard aqueous workup and purification by column chromatography.
-
Diagram: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Strategies for Enhancing the Solubility of 6-Bromo-2-fluoropyridin-3-amine in Organic Solvents
Introduction: 6-Bromo-2-fluoropyridin-3-amine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. However, researchers often encounter significant challenges in achieving desired concentrations in common organic solvents due to its unique physicochemical properties. This technical guide provides a comprehensive troubleshooting framework, validated protocols, and expert insights to systematically address and overcome these solubility issues. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you with the rationale behind each experimental choice.
Section 1: Understanding the Molecule: A Physicochemical Profile
The solubility behavior of this compound is dictated by its molecular structure. A clear understanding of its components is the first step in troubleshooting.
The molecule possesses a combination of features that create a complex solubility profile:
-
Polar Pyridine Ring: The nitrogen heteroatom and electronegative fluorine atom create a polar aromatic system capable of dipole-dipole interactions.
-
Hydrogen Bonding Groups: The primary amine (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen and fluorine atom act as hydrogen bond acceptors. These interactions can lead to strong self-association and high crystal lattice energy, which must be overcome by the solvent.[1]
-
Halogen Substitution: The bromine atom increases the molecular weight and polarizability of the molecule.
This combination results in a molecule that is neither extremely polar nor entirely nonpolar, leading to limited solubility in solvents at either end of the polarity spectrum. The key to solubilization is to find a solvent system that can effectively disrupt the intermolecular hydrogen bonds of the solid-state compound while also accommodating its aromatic core.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[2] |
| Molecular Weight | 191.00 g/mol | PubChem[3][4] |
| Appearance | Typically a solid at room temperature | --- |
| Predicted Polarity | Moderately polar | Inferred from structure |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the lab in a practical question-and-answer format.
FAQ 1: My this compound won't dissolve in nonpolar solvents like hexanes or toluene. Why is this happening?
Answer: This is a classic case of polarity mismatch, based on the principle "like dissolves like".[5] this compound is a moderately polar molecule due to its amine, fluorine, and pyridine nitrogen functionalities. Nonpolar solvents like hexanes and toluene lack the ability to form the strong dipole-dipole or hydrogen-bonding interactions required to break down the compound's crystal lattice structure. The energy gained by solvating the molecule in a nonpolar solvent is insufficient to overcome the energy holding the solid together.
FAQ 2: What are the best initial solvents to screen for dissolving this compound?
Answer: A systematic screening approach is recommended. Start with solvents that have a balance of polarity and hydrogen-bonding capability. We suggest screening solvents in the following order of priority:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Excellent dipole moment to disrupt the crystal lattice. Can accept hydrogen bonds from the amine group. Generally good first choices for broad solubility screening. |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) | Can both donate and accept hydrogen bonds, effectively competing with the solute's self-association. |
| Chlorinated | Dichloromethane (DCM) | Moderately polar and can dissolve a wide range of organic compounds. Less prone to hydrogen bonding but effective for many pyridines. |
| Ethers & Esters | Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc) | These are less polar and may show limited success, but are common reaction solvents and worth screening. Be aware that the amine could potentially react with esters like EtOAc under certain conditions.[6] |
FAQ 3: I have achieved partial solubility in THF, but I need a much higher concentration for my reaction. What is the most logical next step?
Answer: Once you have identified a solvent with partial success, the next step is to systematically optimize conditions. The two most effective and immediate strategies are temperature modification and the use of a co-solvent . Avoid simply adding more of the same solvent, as you may already be near the saturation point at room temperature. A logical workflow is outlined below.
Caption: A decision-making workflow for solubility optimization.
FAQ 4: How does heating improve solubility, and what are the associated risks?
Answer: For most solids dissolving in a liquid solvent, the process is endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent bonds.[7] Adding heat provides this energy, shifting the equilibrium towards dissolution and increasing solubility.[8]
Risks and Considerations:
-
Thermal Degradation: this compound, like many functionalized organic molecules, can degrade at elevated temperatures. Always heat gently and for the minimum time necessary. It is advisable to run a preliminary stability test by heating a small sample in solution and analyzing it by TLC or LCMS after a set period.
-
Solvent Volatility: Use a reflux condenser if heating near or at the boiling point of your solvent to prevent evaporation and concentration changes.
-
Safety: Ensure heating is performed in a well-ventilated fume hood, away from flammable materials, using appropriate equipment (e.g., a heating mantle or oil bath).
FAQ 5: How do I rationally select a co-solvent to improve solubility?
Answer: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to modify the overall polarity and solvating properties of the medium.[9] The goal is to create a solvent blend whose properties are better matched to the solute than either individual solvent.
Strategies for Co-Solvent Selection:
-
To Solubilize in a Less Polar Solvent (e.g., THF, DCM): Add a small amount of a more polar solvent like Methanol or Acetonitrile. The polar co-solvent is highly effective at breaking the hydrogen bonds in the crystal lattice, while the bulk solvent solvates the rest of the molecule.
-
To Solubilize in a Very Polar Solvent (e.g., Methanol): If the compound is failing to dissolve due to its aromatic, less-polar portion, adding a less polar co-solvent like DCM or THF can improve solvation of the pyridine ring.
Section 3: Validated Experimental Protocols
These protocols provide a structured approach to determining the solubility of this compound.
Protocol 3.1: Rapid Solvent Screening for Solubility Estimation
This protocol allows for a quick, semi-quantitative assessment of solubility in a range of solvents.
-
Preparation: Arrange a series of labeled 1-dram vials.
-
Dispensing Solute: Accurately weigh 10 mg of this compound into each vial.
-
Solvent Addition: Add 0.5 mL of a test solvent to the first vial. This creates an initial test concentration of 20 mg/mL.
-
Mixing: Cap the vial and vortex or sonicate for 2 minutes at room temperature (20-25°C).
-
Observation & Classification: Visually inspect the vial against a dark background.
-
Freely Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant amount has clearly dissolved.
-
Slightly Soluble / Insoluble: The bulk of the solid remains undissolved.
-
-
Iteration: Repeat steps 3-5 for each solvent in your screening library (e.g., DMSO, DMF, MeCN, IPA, DCM, THF).
-
Documentation: Record your observations in a table for easy comparison.
Protocol 3.2: Determining Temperature-Dependent Solubility
This method helps quantify the impact of temperature on a promising solvent system identified in Protocol 3.1.
-
Setup: Place a vial containing a known mass of solute and volume of solvent (e.g., 10 mg in 0.5 mL) on a stirrer hotplate equipped with a digital temperature probe and a small stir bar.
-
Initial Observation: Stir the slurry at room temperature for 5 minutes and confirm that the solid is not fully dissolved.
-
Incremental Heating: Increase the temperature by 5°C. Allow the system to equilibrate for 5 minutes with continuous stirring.
-
Record Dissolution Temperature: Observe the solution closely. The temperature at which the last solid particle disappears is the dissolution temperature for that specific concentration.
-
Safety: Do not exceed 80% of the solvent's boiling point. If dissolution does not occur, the compound is likely poorly soluble in that solvent even with heating.
-
Cooling & Recrystallization (Optional): Turn off the heat and allow the solution to cool slowly while stirring. Note the temperature at which solid begins to reappear (recrystallization point). This can provide insight into potential issues with supersaturation and product isolation.
Section 4: Advanced Concepts and Visualizations
The Principle of Co-Solvency
A co-solvent system works by creating a new solvent environment with finely-tuned properties. The diagram below illustrates how a polar co-solvent can help dissolve our moderately polar compound in a less polar bulk solvent.
Caption: A co-solvent (MeOH) disrupts intermolecular forces, allowing the bulk solvent (THF) to solvate the molecule.
Section 5: References
-
Kumar, S., & Kalonia, C. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. --INVALID-LINK--
-
PubChem. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine. PubChem. Retrieved from --INVALID-LINK--
-
Quora. (2018). Are amines soluble in organic solvents?. Quora. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution?. r/chemistry. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Books - The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 13534-98-0: 4-Amino-3-bromopyridine. CymitQuimica. Retrieved from --INVALID-LINK--
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from --INVALID-LINK--
-
Shrestha, R., & Farheen, A. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridin-3-amine. PubChem. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. PubChem. Retrieved from --INVALID-LINK--
References
- 1. books.rsc.org [books.rsc.org]
- 2. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Minimizing Homocoupling Byproducts in Reactions with 6-Bromo-2-fluoropyridin-3-amine
Welcome to the technical support center for synthetic chemists working with 6-Bromo-2-fluoropyridin-3-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for a common and persistent challenge: the formation of homocoupling byproducts in cross-coupling reactions. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the selectivity and yield of your desired transformations.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with my this compound reactions?
Homocoupling is an undesired side reaction where two identical molecules of a starting material couple together. In the context of cross-coupling reactions with this compound, you may observe the formation of symmetrical biaryl, bipyridyl, or diyne byproducts. For instance, in a Suzuki-Miyaura coupling, your boronic acid reagent can couple with itself instead of with the bromopyridine.[1][2][3] This side reaction consumes valuable starting materials, complicates purification, and ultimately lowers the yield of your target molecule. The electronic properties of the aminopyridine ring system can sometimes exacerbate these side reactions.
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is the most likely cause?
The formation of a symmetrical biaryl from the homocoupling of your boronic acid partner is most often caused by the presence of oxygen in your reaction.[3][4] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][5] These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, leading to the homocoupled product.[1][6] To mitigate this, the most critical step is the rigorous exclusion of oxygen.
Q3: Can the this compound starting material also homocouple?
Yes, while boronic acid homocoupling is very common in Suzuki reactions, the homocoupling of the aryl halide itself can also occur, particularly in reactions like Sonogashira coupling (leading to a bipyridyl diyne, known as Glaser coupling) or under certain conditions in other palladium-catalyzed reactions. This is often facilitated by the presence of a copper co-catalyst in traditional Sonogashira protocols or by oxidative conditions.[7]
Q4: How does my choice of ligand impact the formation of homocoupling byproducts?
Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[8] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling pathway.[8][9][10] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature facilitates the reductive elimination step of the desired product from the palladium center.[11][12]
Q5: I'm performing a Sonogashira coupling and observing a lot of diyne byproduct. What's happening?
The formation of a diyne byproduct in a Sonogashira reaction is a classic example of Glaser homocoupling. This side reaction is typically mediated by the copper(I) co-catalyst, which reacts with the terminal alkyne.[7] To avoid this, consider using a copper-free Sonogashira protocol.[2][13] These methods rely on specialized palladium catalysts or ligands that are efficient enough to facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for diyne formation.[2]
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the unique electronic nature of this compound, with its electron-donating amino group and the potentially coordinating pyridine nitrogen, presents specific challenges.[4][9]
Problem: Significant formation of boronic acid homocoupling byproduct.
Root Cause Analysis: The primary culprit is often the presence of Pd(II) species, which can arise from an initial Pd(II) precatalyst or the oxidation of Pd(0) by residual oxygen.[1][5] This Pd(II) can then catalyze the homocoupling of the boronic acid.[6][14]
Solutions:
| Strategy | Rationale | Recommended Action |
| Rigorous Oxygen Exclusion | Minimizes the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[4] | Use flame-dried glassware. Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Ligand Selection | Bulky, electron-rich ligands accelerate the desired reductive elimination step and can sterically hinder the formation of homocoupling intermediates.[8][11] | Employ Buchwald-type ligands such as SPhos or XPhos.[4][9] These are known to be effective for challenging heteroaryl couplings. |
| Base Optimization | Strong bases can sometimes promote side reactions. Weaker inorganic bases are often sufficient to activate the boronic acid without accelerating homocoupling.[8] | Screen weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][15] Ensure the base is finely ground and anhydrous.[1] |
| Use of Boronic Esters | Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation and can sometimes lead to cleaner reactions than their corresponding boronic acids.[4][9] | Consider synthesizing or purchasing the pinacol ester of your desired coupling partner. |
| Additive Inclusion | A mild reducing agent can help maintain the palladium in its active Pd(0) state. | The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[16] |
Troubleshooting Workflow: Suzuki Coupling
Caption: A logical workflow to diagnose and solve homocoupling issues in Suzuki coupling.
Buchwald-Hartwig Amination
While the primary concern in Buchwald-Hartwig amination is often hydrodehalogenation, the principles for maintaining a healthy catalytic cycle are similar and crucial for success. The amino group on the this compound substrate can potentially coordinate to the palladium center, leading to catalyst deactivation.[9]
Problem: Low yield of desired coupled amine, potential for side reactions.
Root Cause Analysis: The key to a successful Buchwald-Hartwig amination is the careful balance of oxidative addition and reductive elimination. Catalyst inhibition by the substrate or product can stall the reaction. The choice of ligand is paramount in navigating these challenges.[12][17]
Solutions:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich biarylphosphine ligands are essential.[10][12] They promote the crucial C-N bond-forming reductive elimination step and prevent the formation of inactive catalyst species. | Use established Buchwald ligands like XPhos, SPhos, or RuPhos.[9][17] These ligands have demonstrated broad utility and high efficiency for coupling with challenging aryl halides. |
| Base Selection | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. The choice of base can significantly impact the reaction rate and outcome. | Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective. |
| Catalyst Pre-activation | Using a pre-formed, well-defined Pd(0) source or a modern precatalyst ensures efficient initiation of the catalytic cycle. | Employ Buchwald G3 or G4 precatalysts. These are air-stable and provide a reliable source of the active L-Pd(0) species upon activation. |
| Solvent Choice | Anhydrous, non-polar aprotic solvents are typically preferred. | Toluene or 1,4-dioxane are standard solvents for this transformation. Ensure they are thoroughly dried and degassed. |
Catalytic Cycle and Ligand Role
Caption: The Buchwald-Hartwig cycle, highlighting the key role of bulky ligands.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst. The primary homocoupling byproduct is the diyne, formed via Glaser coupling.[7]
Problem: Formation of a diyne byproduct from the alkyne starting material.
Root Cause Analysis: The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for promoting the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne (Glaser coupling).[7]
Solutions:
| Strategy | Rationale | Recommended Action |
| Adopt Copper-Free Conditions | This is the most direct way to eliminate Glaser homocoupling.[2] These protocols rely on a highly active palladium catalyst system to proceed without copper. | Use a catalyst system such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF. The absence of CuI prevents the diyne formation pathway.[18][19] |
| Control Stoichiometry (Copper-Catalyzed) | If using the traditional protocol, ensuring the alkyne is not in large excess and is consumed efficiently can help minimize its availability for homocoupling. | Use a slight excess of the alkyne (1.1-1.2 equivalents). Monitor the reaction closely and stop it upon consumption of the limiting reagent (this compound). |
| Rigorous Oxygen Exclusion | Oxygen can also promote oxidative homocoupling pathways. | As with all cross-coupling reactions, ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and finely ground, anhydrous K₃PO₄ (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial under inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add freshly degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene). The solvent should have been sparged with Argon for at least 30 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.lucp.net [books.lucp.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald Ligands [sigmaaldrich.cn]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Identifying and characterizing impurities in 6-Bromo-2-fluoropyridin-3-amine synthesis
Introduction:
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2-fluoropyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to identify and characterize impurities, optimize your reaction conditions, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method for the synthesis of this compound is the regioselective bromination of 2-fluoro-3-aminopyridine. This starting material is commercially available, making this a practical approach for many laboratories. The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable organic solvent.
The key challenge in this synthesis is controlling the regioselectivity of the bromination. The amino group at the 3-position and the fluorine at the 2-position have directing effects on the electrophilic aromatic substitution. Careful control of reaction conditions is crucial to favor the formation of the desired 6-bromo isomer and minimize the formation of other brominated species.[1]
Q2: What are the most likely impurities to be formed during the synthesis of this compound via bromination of 2-fluoro-3-aminopyridine?
Several impurities can arise from this synthetic route. Understanding their origin is the first step in controlling their formation. The most common impurities include:
-
Isomeric Byproducts: Due to the directing effects of the amino and fluoro substituents, bromination can also occur at other positions on the pyridine ring, leading to the formation of isomers such as 4-Bromo-2-fluoropyridin-3-amine.
-
Di-brominated Impurities: Over-bromination can lead to the formation of di-brominated products. A likely candidate is 4,6-Dibromo-2-fluoropyridin-3-amine. This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.[2]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 2-fluoro-3-aminopyridine, in the final product mixture.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, although this is generally a minor concern with this specific substrate under typical bromination conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any excess reagents or byproducts from the brominating agent (e.g., succinimide from NBS), can also be present as impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired this compound. | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Degradation of starting material or product: Harsh reaction conditions can lead to decomposition. | 1. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Extend the reaction time if necessary. 2. Optimize the reaction temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and impurity profile. 3. Use milder conditions: If degradation is suspected, consider using a less reactive brominating agent or performing the reaction at a lower temperature for a longer duration. |
| Presence of significant amounts of isomeric impurities (e.g., 4-Bromo-2-fluoropyridin-3-amine). | Lack of regioselectivity: The reaction conditions are not optimized to favor bromination at the 6-position. | 1. Control the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to enhance regioselectivity.[1] 2. Slow addition of the brominating agent: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture, which can improve selectivity. 3. Solvent effects: The choice of solvent can influence regioselectivity. Screen different aprotic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) to find the optimal one for your reaction. |
| High levels of di-brominated impurities. | Over-bromination: Use of excess brominating agent or prolonged reaction time. | 1. Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[2] 2. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
| Difficulty in purifying the final product. | Similar polarity of the product and impurities: Isomeric and di-brominated impurities may have similar polarities to the desired product, making separation by column chromatography challenging. | 1. Optimize column chromatography: Use a long column with a shallow solvent gradient to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[1] Perform small-scale solubility tests to identify an appropriate solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the regioselective bromination of 2-fluoro-3-aminopyridine using N-Bromosuccinimide (NBS).
Materials:
-
2-fluoro-3-aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-aminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of 2-fluoro-3-aminopyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Characterization of Impurities
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at a wavelength where both the product and potential impurities have good absorbance (e.g., 254 nm).
-
Purpose: To separate the main product from impurities and quantify their relative amounts.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector and Detector Temperature: Typically 250-280 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C).
-
Purpose: To separate and identify volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern of each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons are particularly useful for distinguishing between isomers.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Since the target molecule contains a fluorine atom, ¹⁹F NMR is a powerful tool for characterization and purity assessment. The chemical shift of the fluorine atom will be sensitive to its electronic environment.
-
Purpose: To confirm the structure of the desired product and to identify the structure of unknown impurities.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Purpose: To determine the molecular weight of the product and impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in characteristic M and M+2 peaks, which is a key signature for bromine-containing compounds.
Data Presentation: Characterization of this compound and Potential Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Characteristics (Aromatic Region) | Expected Mass Spectrum (M, M+2) |
| This compound (Product) | ![]() | 191.01 | Two doublets in the aromatic region. | 190, 192 |
| 2-fluoro-3-aminopyridine (Starting Material) | ![]() | 112.10 | Three signals in the aromatic region. | 112 |
| 4-Bromo-2-fluoropyridin-3-amine (Isomeric Impurity) | ![]() | 191.01 | Two doublets in the aromatic region, with different chemical shifts and coupling constants compared to the product. | 190, 192 |
| 4,6-Dibromo-2-fluoropyridin-3-amine (Di-brominated Impurity) | ![]() | 269.91 | One singlet in the aromatic region. | 268, 270, 272 (1:2:1 ratio) |
Note: The images in the table are placeholders and would ideally be replaced with actual chemical structures.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Impurity Formation
Caption: Potential pathways for impurity formation during the synthesis.
References
Validation & Comparative
Topic: 6-Bromo-2-fluoropyridin-3-amine vs. 6-chloro-2-fluoropyridin-3-amine in SNAr Reactions
An In-Depth Comparative Guide for Researchers
This guide provides a detailed comparison of the reactivity of 6-bromo-2-fluoropyridin-3-amine and 6-chloro-2-fluoropyridin-3-amine in Nucleophilic Aromatic Substitution (SNAr) reactions. We will dissect the mechanistic principles, analyze substituent effects, and provide practical, field-proven insights to guide your experimental design.
Part 1: The Fundamentals of SNAr on Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of functionalized heterocycles. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This "built-in" activation makes pyridines excellent substrates for SNAr, often proceeding without the need for the strong electron-withdrawing groups (EWGs) required for benzene-based systems.[1]
The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored in the second step through the expulsion of the leaving group.
Regioselectivity: The Decisive Role of the Ring Nitrogen
Nucleophilic attack on the pyridine ring is highly regioselective, strongly favoring the C2 (ortho) and C4 (para) positions.[2][3] This preference is a direct consequence of the stability of the Meisenheimer intermediate. When attack occurs at these positions, a key resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[2][4] Attack at the C3 (meta) position does not allow for this charge delocalization onto the nitrogen, making the intermediate significantly less stable and the reaction pathway far less favorable.[2]
Caption: The addition-elimination mechanism of SNAr on a pyridine ring.
Part 2: A Head-to-Head Comparison of Substituent Effects
The reactivity of the title compounds is dictated by a delicate interplay between the activating and deactivating effects of their substituents. The primary sites for nucleophilic attack are C2 and C6, both being activated by the ring nitrogen (ortho and para, respectively).
| Property | Fluorine (at C2) | Chlorine (at C6) | Bromine (at C6) |
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 |
| Role in SNAr | Strong Activation (Inductive Effect), Poor Leaving Group | Moderate Activation, Moderate Leaving Group | Moderate Activation, Good Leaving Group |
| C-X Bond Strength (kJ/mol) | ~544 (in Pyridine) | ~400 (in Pyridine) | ~340 (in Pyridine) |
The C2-Fluoro Group: The Primary Driver of Reactivity In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The reactivity order for halogens is often F > Cl > Br > I.[2] This "element effect" arises because fluorine's immense electronegativity polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to attack. Therefore, the 2-fluoro substituent is the dominant activating group on both molecules, making the C2 position the most probable site for substitution under a wide range of conditions.[5][6]
The C6-Halogen (Br vs. Cl): A Tale of Two Effects The halogen at the C6 position plays a dual role:
-
Secondary Activation: As an electron-withdrawing group, it further increases the electrophilicity of the entire ring, including the C2 position. Since chlorine is more electronegative than bromine, 6-chloro-2-fluoropyridin-3-amine possesses a slightly more electron-deficient ring, which should, in principle, accelerate the rate of nucleophilic attack at C2.
-
Potential Leaving Group: The C6 position is also a viable site for SNAr. In a scenario where the leaving group is expelled, bond strength becomes critical. The C-Br bond is significantly weaker than the C-Cl bond, making bromide a better leaving group than chloride.
The C3-Amino Group: A Modulating Influence The amino group at the C3 position is an electron-donating group by resonance. Generally, electron-donating groups deactivate aromatic rings towards nucleophilic substitution. While its effect is subordinate to the powerful activation provided by the ring nitrogen and halogens, it slightly reduces the overall electrophilicity of the system compared to an unsubstituted analogue.
Part 3: Predicting Reactivity and Site Selectivity
Based on the principles outlined above, we can predict two primary reaction pathways, with one being strongly favored.
Pathway 1 (Favored): Displacement of the 2-Fluoro Group This is the most likely reaction pathway. The C2 position is doubly activated by the ortho ring nitrogen and the para C6-halogen. Crucially, the extreme polarization of the C-F bond makes this carbon the most electrophilic center.
-
Reactivity Comparison: 6-chloro-2-fluoropyridin-3-amine is predicted to be slightly more reactive in this pathway. The greater inductive effect of chlorine (vs. bromine) leads to a more electron-poor ring, accelerating the rate-determining nucleophilic attack at C2.
Pathway 2 (Disfavored/Forced Conditions): Displacement of the 6-Halo Group Displacing the halogen at C6 requires overcoming the kinetic preference for attack at C2. This might be achievable under specific, often harsher, reaction conditions or with sterically demanding nucleophiles that cannot easily access the C2 position.
-
Reactivity Comparison: This compound is the superior substrate in this pathway. The significantly lower C-Br bond energy means that bromide is a much better leaving group than chloride, facilitating the elimination step.
Caption: Competing SNAr pathways for the two substrates.
Part 4: Supporting Data & Practical Considerations
Illustrative Performance Data (Based on Established Principles)
The following table summarizes the expected outcomes based on mechanistic understanding. Yields are hypothetical and serve for comparative illustration.
| Substrate | Nucleophile | Conditions | Major Product | Expected Yield | Rationale |
| 6-Chloro-2-fluoro pyridin-3-amine | Morpholine | K₂CO₃, DMSO, 80°C, 4h | 4-(6-Chloro-3-aminopyridin-2-yl)morpholine | Good (~85%) | Favored Pathway 1. High activation at C2. |
| 6-Bromo-2-fluoro pyridin-3-amine | Morpholine | K₂CO₃, DMSO, 80°C, 5h | 4-(6-Bromo-3-aminopyridin-2-yl)morpholine | Good (~80%) | Favored Pathway 1. Slightly slower due to lower C6-Br inductive effect. |
| 6-Chloro-2-fluoro pyridin-3-amine | Morpholine | K₂CO₃, DMSO, 150°C, 24h | Mixture of C2 and C6 substitution | Moderate | Forcing conditions may initiate Pathway 2, but C6-Cl is a poor leaving group. |
| 6-Bromo-2-fluoro pyridin-3-amine | Morpholine | K₂CO₃, DMSO, 130°C, 12h | 4-(2-Fluoro-5-aminopyridin-6-yl)morpholine | Moderate (~60%) | Pathway 2 becomes more accessible due to superior leaving group ability of Br⁻. |
Part 5: Representative Experimental Protocol
This protocol details a general procedure for the favored SNAr reaction: displacement of the 2-fluoro substituent with an amine nucleophile.
Objective: Synthesis of 4-(6-chloro-3-aminopyridin-2-yl)morpholine.
Materials:
-
6-chloro-2-fluoropyridin-3-amine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-2-fluoropyridin-3-amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M. Add morpholine (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80°C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMSO, followed by a wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired product.
Safety Precautions:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Halogenated pyridines and amines can be irritants and toxic. Handle with care.
Caption: General experimental workflow for the SNAr reaction.
Conclusion and Strategic Recommendations
The choice between this compound and 6-chloro-2-fluoropyridin-3-amine is contingent on the desired synthetic outcome.
-
For SNAr at the C2 Position: Both substrates are excellent, but 6-chloro-2-fluoropyridin-3-amine is predicted to offer a marginal rate advantage due to the superior inductive activation from the C6-chloro substituent.
-
For SNAr at the C6 Position: This compound is unequivocally the better choice. The weaker C-Br bond makes bromide a far more efficient leaving group, enabling a reaction that is difficult to achieve with the chloro-analogue.
This guide provides the foundational principles and practical considerations to empower researchers in making informed decisions for their synthetic campaigns involving these versatile building blocks.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Strategic Selection of Palladium Catalysts for Cross-Coupling with 6-Bromo-2-fluoropyridin-3-amine: A Comparative Guide
Introduction: Navigating the Challenges of a Unique Substrate
In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and functional materials.[1] The substrate, 6-Bromo-2-fluoropyridin-3-amine, presents a unique set of challenges and opportunities for chemists. Its pyridine core, adorned with an electron-withdrawing fluorine atom, a bromine atom amenable to oxidative addition, and an amino group, creates a nuanced electronic and steric environment. The pyridine nitrogen and the amino group can potentially coordinate to the palladium center, leading to catalyst inhibition.[2] This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block, offering insights to inform rational catalyst selection and reaction optimization. While direct comparative studies on this specific substrate are limited, this guide extrapolates from data on structurally similar aminobromopyridines to provide a predictive framework.[1]
Catalyst Performance Comparison: A Data-Driven Approach
The success of a cross-coupling reaction hinges on the judicious choice of the palladium source and, critically, the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination, the key steps of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures. For an electron-rich and potentially coordinating substrate like this compound, bulky and electron-rich phosphine ligands are often essential to promote efficient catalysis.[3]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (on similar substrates) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Microwave | 0.5 | High (General for bromopyridines) | [3] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Moderate to High (General for bromopyridines) | [3] |
| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | rt - 40 | 0.5 | High (for unstable boronic acids & heteroaryl chlorides) | |
| XPhos Pd G4 | K₃PO₄ | 1,4-Dioxane | rt - 40 | 0.5 | High (for unstable boronic acids & heteroaryl chlorides) |
Insight: For challenging Suzuki-Miyaura couplings, the use of modern Buchwald-type ligands such as SPhos and XPhos, often in the form of stable G3 or G4 palladacycle precatalysts, is highly recommended. These systems are designed for high reactivity and can overcome the hurdles of catalyst inhibition and promote the coupling of electron-rich heteroaryl halides.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in medicinal chemistry. The choice of ligand is paramount to facilitate the coupling of the aminopyridine with another amine.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (on similar substrates) | Reference(s) |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | Reflux | 18 | High (for 2-Amino-6-bromopyridine) | [1] |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 (for 2-bromopyrazine) | [5] |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 100 | 16 | Moderate (General for bromo-aromatics) | [5] |
| BrettPhos Precatalyst | Primary Amines | LiHMDS | THF | 65 | 12 | Good to Excellent (for 3-bromo-2-aminopyridine) | [6] |
Insight: Bulky biaryl phosphine ligands are the cornerstone of modern Buchwald-Hartwig amination. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility and high efficiency in the amination of challenging heteroaryl halides.[6][7] The use of precatalysts can offer improved reproducibility.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for the synthesis of aryl alkynes, employing a dual palladium and copper catalytic system.
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (on similar substrates) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | 72-96 (for 2-amino-3-bromopyridines) | [8] |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Et₃N | THF | rt | 16 | Moderate (for 6-bromo-3-fluoro-2-pyridinecarbonitrile) | [9] |
Insight: While traditional Pd(PPh₃)₄ can be effective, catalyst systems with more specialized ligands may offer improved performance, especially for substrates prone to catalyst inhibition. The choice of base and solvent also plays a crucial role in the efficiency of the Sonogashira coupling.[8]
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for key cross-coupling reactions. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene and stir for a few minutes to pre-form the active catalyst.
-
Add this compound and the amine coupling partner.
-
Heat the reaction mixture to 100-110 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process: Catalytic Cycles and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the catalytic cycle for a Buchwald-Hartwig amination and a typical experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
The cross-coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities. While the inherent properties of the substrate present challenges, the modern palladium catalysis toolbox offers robust solutions. The use of bulky, electron-rich phosphine ligands, particularly in the form of well-defined precatalysts like the Buchwald G3 and G4 palladacycles, is a key strategy for achieving high efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, careful optimization of the palladium source, ligand, and copper co-catalyst system is crucial. The experimental data and protocols provided in this guide, though largely extrapolated from similar systems, offer a solid foundation for researchers to develop and refine their synthetic methodologies, ultimately accelerating the discovery and development of new molecules with significant potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Technical Guide to the Reactivity of 6-Bromo-2-fluoropyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Chemistry
Substituted pyridines are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules makes the development of efficient and selective methods for their functionalization a paramount objective for researchers in drug discovery and development.[1] Among the myriad of functionalized pyridines, 6-Bromo-2-fluoropyridin-3-amine stands out as a particularly versatile intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a fluorine atom that modulates the electronic properties of the ring, and a nucleophilic amino group—offers a rich platform for chemical diversification.
This guide provides an in-depth comparative analysis of the reactivity of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will objectively compare its performance with that of other structurally related brominated pyridines, providing supporting data from the literature to inform synthetic strategy.
Understanding the Reactivity of Brominated Pyridines: A Mechanistic Overview
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition, the crucial initial step in the catalytic cycle.[2] However, the relative positions of the bromine atom, the nitrogen atom, and other substituents can significantly influence the reaction's efficiency.
The presence of an amino group, as in our subject molecule, can introduce competing effects. While it is an electron-donating group, which can decrease the electrophilicity of the C-Br bond, it can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[3] The fluorine atom, being highly electronegative, is expected to enhance the reactivity of the C-Br bond towards oxidative addition by further increasing the electrophilicity of the pyridine ring.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] The electronic properties of the bromopyridine play a pivotal role in this transformation.
Expert Analysis of Structure-Reactivity in Suzuki Coupling
The presence of the electron-withdrawing fluorine atom at the 2-position in This compound is anticipated to render the C-Br bond at the 6-position more susceptible to oxidative addition by the Pd(0) catalyst, thereby accelerating the reaction rate compared to its non-fluorinated analog, 6-bromopyridin-3-amine . The amino group at the 3-position, while electron-donating, is not expected to significantly impede the reaction, especially with the use of appropriate ligands that can stabilize the palladium catalyst and prevent catalyst inhibition. In comparison to isomers like 2-bromo-6-fluoropyridin-3-amine , the steric hindrance around the C-Br bond is similar, suggesting that electronic effects will be the primary determinant of reactivity differences.
Quantitative Data for Suzuki-Miyaura Coupling
While direct comparative studies under identical conditions are limited, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various brominated pyridines, providing a basis for a predictive comparison.
| Bromopyridine Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [4] |
| 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [3] |
| 2-Amino-6-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 | [3] |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | - | High Yield | [5] |
Note: The data presented is for structurally similar compounds and serves as a predictive guide. Direct comparative yields for this compound are not extensively reported.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a brominated aminopyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, prepare a solution of Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Suzuki-Miyaura Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[6]
Expert Analysis of Structure-Reactivity in Buchwald-Hartwig Amination
In the context of Buchwald-Hartwig amination, the electron-withdrawing fluorine atom in This compound is expected to facilitate the oxidative addition step, a key rate-determining step in many catalytic cycles. This would suggest a higher reactivity compared to 6-bromopyridin-3-amine . The amino group at the 3-position can act as a directing group or a chelating ligand to the palladium center, which could either enhance or inhibit the reaction depending on the specific ligand and reaction conditions used.[7] For isomers such as 2-bromo-6-fluoropyridin-3-amine , the proximity of the fluorine to the bromine may exert a more pronounced electronic effect, potentially leading to faster reaction rates.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides a comparative overview of yields for the Buchwald-Hartwig amination of various brominated pyridines.
| Bromopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | High Yield | [6] |
| 2-Amino-6-bromopyridine | Various amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [8] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | - | - | - | 78 | [7] |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | - | MW | 0.5 | Good Yield | [9] |
Note: The data presented is for structurally similar compounds and serves as a predictive guide. Direct comparative yields for this compound are not extensively reported.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a brominated aminopyridine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Buchwald-Hartwig Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2]
Expert Analysis of Structure-Reactivity in Sonogashira Coupling
Similar to the other cross-coupling reactions, the electron-withdrawing fluorine in This compound is expected to enhance its reactivity in Sonogashira coupling compared to 6-bromopyridin-3-amine . The reaction is also sensitive to steric hindrance, but the 6-position of the pyridine ring is generally accessible. The amino group at the 3-position may have a modest electronic influence but is unlikely to be a major impediment to the reaction. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile showed that the reaction proceeds efficiently, suggesting that the fluoro-substituted pyridine core is well-tolerated.[10]
Quantitative Data for Sonogashira Coupling
The following table presents yields for the Sonogashira coupling of various brominated pyridines.
| Bromopyridine Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85-93 | [10] |
| 2-Amino-3-bromopyridine | Various alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [11] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 24 | Good Yield | [12] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 24 | Moderate Yield | [12] |
Note: The data presented is for structurally similar compounds and serves as a predictive guide. Direct comparative yields for this compound are not extensively reported.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of a brominated aminopyridine.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of Sonogashira Workflow
Caption: Experimental workflow for Sonogashira coupling.
Conclusion and Future Outlook
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Reactivity of 6-Bromo-2-fluoropyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
Introduction: The Strategic Value of a Fluorinated Aminopyridine Building Block
In the landscape of modern medicinal chemistry and drug development, the substituted pyridine motif remains a cornerstone of pharmacophore design. Among the vast array of available building blocks, 6-Bromo-2-fluoropyridin-3-amine stands out as a particularly versatile intermediate. Its strategic placement of a reactive bromine atom, an electron-withdrawing fluorine atom, and a nucleophilic amino group offers a rich platform for molecular elaboration. The fluorine atom at the 2-position, in particular, can significantly modulate the electronic properties and metabolic stability of the pyridine ring, making this substrate of high interest to researchers.
This guide provides a comprehensive technical overview of the reactivity of this compound in several common palladium-catalyzed cross-coupling reactions. We will benchmark its expected yield against literature values for structurally similar bromopyridines, offering field-proven insights into optimizing these critical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.
Understanding the Reactivity Landscape: The "Pyridyl Problem" and the Role of Fluorine
The successful execution of cross-coupling reactions on pyridine substrates is often hampered by a phenomenon colloquially known as the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, lower yields. This effect is particularly pronounced when the coupling site is in close proximity to the nitrogen.
The presence of a fluorine atom at the 2-position in this compound introduces an additional layer of complexity and opportunity. The strong electron-withdrawing nature of fluorine can:
-
Enhance Reactivity: Increase the electrophilicity of the C-Br bond, potentially facilitating the initial oxidative addition step in the catalytic cycle.
-
Mitigate Catalyst Poisoning: Reduce the basicity of the pyridine nitrogen, thereby lessening its propensity to coordinate with and inhibit the palladium catalyst.
However, the interplay of the activating amino group and the deactivating fluorine atom can lead to nuanced reactivity that requires careful optimization of reaction conditions.
Comparative Yield Analysis: Benchmarking Across Key Cross-Coupling Reactions
While specific yield data for this compound is not always readily available in the public domain for every reaction type, we can draw valuable comparisons from structurally analogous substrates reported in the literature. The following table summarizes expected and reported yields for various palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | 2-Bromo-3-methylpyridine[1] |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (µW) | >80 (Excellent) | 2-Fluoropyridine-3-boronic acid |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (unspecified) | 6-Bromopyridin-3-amine[2] |
| Buchwald-Hartwig | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | 2-bromo-6-methyl pyridine[3] |
| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | up to 98 | 2-Amino-3-bromopyridine[4] |
| Sonogashira | Various Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 85-93 | 6-Bromo-3-fluoro-2-cyanopyridine[5] |
| Heck | n-Butyl Acrylate | Pd(dba)₂ / L·HBr | Cs₂CO₃ | Dioxane | - | High (unspecified) | Aryl Bromides[6] |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | DMF | 90-100 | - | 2,6-Dibromopyridine[7] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
The high yields reported for the Sonogashira coupling of the closely related 6-Bromo-3-fluoro-2-cyanopyridine suggest that this compound is a promising substrate for this transformation. The electron-withdrawing nature of both the fluorine and cyano groups in the reference compound likely contributes to the high reactivity of the C-Br bond.
Detailed Experimental Protocol: A Representative Sonogashira Coupling
The following protocol is a representative procedure for the Sonogashira coupling of a bromopyridine, adapted from literature procedures for similar substrates. This should serve as a robust starting point for the reaction of this compound.
Reaction: Sonogashira coupling of this compound with Phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-(phenylethynyl)pyridin-3-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation. Performing the reaction under an inert atmosphere is crucial to maintain catalytic activity.
-
Degassed Solvents: Oxygen dissolved in solvents can also oxidize the catalyst. Degassing the solvent prior to use is a critical step.
-
Copper(I) Co-catalyst: In the Sonogashira reaction, the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base (Triethylamine): The base is required to deprotonate the terminal alkyne, forming the reactive acetylide nucleophile. It also neutralizes the HBr generated during the reaction.
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Catalytic Cycle of the Sonogashira Reaction
References
- 1. WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 6-Bromo-2-fluoropyridin-3-amine Reaction Products
For researchers and professionals in drug development, 6-Bromo-2-fluoropyridin-3-amine is a cornerstone building block. Its trifunctional nature—an amine for nucleophilic substitution or directed metallation, a bromine atom for cross-coupling, and a fluorine atom for modulating electronic properties—makes it exceptionally versatile. However, this versatility demands rigorous and unambiguous structural confirmation of its reaction products. A simple TLC or LC-MS check is insufficient for regulatory submission or advancing a lead candidate.
This guide provides an in-depth, field-proven methodology for the comprehensive spectroscopic analysis of products derived from this key intermediate. We will move beyond simply listing data, instead focusing on the causal logic behind experimental choices and data interpretation. We will use a representative palladium-catalyzed cross-coupling reaction as our case study to compare the starting material with its transformed product, demonstrating a self-validating system of analysis.
The Spectroscopic Toolkit: An Integrated Approach
No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. Our primary tools will be:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for determining the carbon-hydrogen framework, connectivity, and the chemical environment of fluorine.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition (via high-resolution mass spectrometry, HRMS) and offers structural clues through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the presence or absence of key functional groups.
Part 1: Characterizing the Starting Material: this compound
Before we can confirm a product, we must intimately understand our starting point. The unique electronic arrangement of this molecule gives rise to a distinct spectroscopic fingerprint.
Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value / Observation | Rationale & Interpretation |
| ¹H NMR | δ (H-4) | ~7.3-7.5 ppm | Doublet of doublets (dd). Coupled to H-5 (³JHH ≈ 8 Hz) and the fluorine at C-2 (⁴JHF ≈ 4-5 Hz). |
| δ (H-5) | ~6.8-7.0 ppm | Doublet of doublets (dd). Coupled to H-4 (³JHH ≈ 8 Hz) and the fluorine at C-2 (⁵JHF ≈ 1-2 Hz). | |
| δ (NH₂) | ~4.0-5.0 ppm | Broad singlet. Chemical shift is concentration and solvent dependent. Often exchanges with D₂O. | |
| ¹³C NMR | δ (C-2) | ~155-160 ppm (d) | Carbon bearing fluorine shows a large one-bond coupling constant (¹JCF ≈ 230-250 Hz). |
| δ (C-3) | ~125-130 ppm (d) | Coupled to fluorine (²JCF ≈ 15-20 Hz). | |
| δ (C-4) | ~140-145 ppm (d) | Coupled to fluorine (³JCF ≈ 5-10 Hz). | |
| δ (C-5) | ~115-120 ppm (d) | Coupled to fluorine (⁴JCF ≈ 3-5 Hz). | |
| δ (C-6) | ~110-115 ppm (d) | Carbon bearing bromine; signal may be less intense. Coupled to fluorine (³JCF ≈ 3-5 Hz). | |
| ¹⁹F NMR | δ (F-2) | ~ -65 to -75 ppm | Singlet (proton decoupled) or a complex multiplet (proton coupled). The wide chemical shift range of ¹⁹F NMR makes it highly diagnostic.[1][2] |
| MS (EI) | [M]⁺ | m/z 190, 192 | Characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br), confirming the presence of one bromine atom.[3][4] |
| IR | ν (N-H) | 3300-3500 cm⁻¹ | Two distinct bands (asymmetric and symmetric stretching) are characteristic of a primary amine.[5][6] |
| ν (C=C, C=N) | 1550-1650 cm⁻¹ | Aromatic ring stretching vibrations. | |
| ν (C-F) | 1200-1300 cm⁻¹ | Strong C-F stretching band. | |
| ν (C-Br) | 550-650 cm⁻¹ | C-Br stretching vibration in the fingerprint region. |
Part 2: A Case Study in Transformation: The Suzuki-Miyaura Cross-Coupling
To illustrate the comparative analysis, we will perform a Suzuki-Miyaura reaction, coupling the C-Br bond with a phenyl group. This reaction is a workhorse in medicinal chemistry for creating biaryl structures.[7][8]
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridin-3-amine
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of bromopyridines.[7][9]
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add degassed solvents, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-Fluoro-6-phenylpyridin-3-amine.
Workflow Diagram
Caption: Suzuki-Miyaura Reaction Workflow.
Part 3: The Verdict - Spectroscopic Analysis of 2-Fluoro-6-phenylpyridin-3-amine
The success of the reaction is confirmed by identifying key changes in the spectra of the product compared to the starting material. The disappearance of signals from the reactant and the appearance of new, expected signals for the product provide definitive proof of transformation.
Comparative Spectroscopic Data: Starting Material vs. Product
| Technique | Observation in Starting Material | Confirming Observation in Product | Interpretation of Change |
| ¹H NMR | Two aromatic signals in the pyridine region (~7.4 and ~6.9 ppm). | Four aromatic signals: two for the pyridine core and a new multiplet (~7.2-7.6 ppm, 5H) for the phenyl group. | The integration of 5H for the new signals is definitive proof of the phenyl group's addition. |
| ¹³C NMR | Signal for C-6 (~110-115 ppm) is present. | Signal for C-6 shifts significantly downfield. Four new signals appear in the aromatic region (~127-140 ppm). | The C-Br carbon is replaced by a C-C bond to the new phenyl ring, causing a significant shift. The new signals correspond to the carbons of the phenyl group. |
| ¹⁹F NMR | Signal at ~ -65 to -75 ppm. | Signal remains in a similar region, confirming the fluorine atom is untouched. | The persistence of the C-F bond is confirmed. Minor shift changes reflect the new electronic environment. |
| MS (EI/ESI) | [M]⁺ shows a 1:1 doublet at m/z 190/192. | [M]⁺ shows a single strong peak at m/z 188. | The characteristic bromine isotope pattern is absent . The molecular weight has decreased by the mass of Br (79/81) and increased by the mass of C₆H₅ (77), a net change of -2 to -4 amu, consistent with the product. |
| IR | C-Br stretch present (~550-650 cm⁻¹). | C-Br stretch is absent . | Confirms the loss of the carbon-bromine bond. The N-H and aromatic C-H stretches remain. |
Part 4: The Logic of Structural Confirmation
The power of this multi-technique approach lies in how the data interlocks to build an irrefutable case for the product's structure. No single piece of data is sufficient, but together they form a self-validating system.
Diagram of Spectroscopic Logic
Caption: Integrated logic for structural confirmation.
Conclusion
Confirming the structure of a reaction product is a process of evidence-based deduction. For a versatile and critical building block like this compound, a superficial analysis is a significant risk. By systematically acquiring and, more importantly, comparing the NMR, Mass Spectrometry, and IR data of the starting material and the purified product, one can build an unassailable case for the new molecular architecture. This rigorous, multi-faceted approach ensures the scientific integrity of the data, providing the confidence needed to advance promising molecules through the development pipeline.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 4. tutorchase.com [tutorchase.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Kinetic Guide to the Suzuki Coupling of 6-Bromo-2-fluoropyridin-3-amine and its Alternatives
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical endeavor in the synthesis of novel therapeutics and functional materials. Among the myriad of available building blocks, 6-Bromo-2-fluoropyridin-3-amine presents a unique synthetic handle. The strategic placement of the bromine atom, the electron-withdrawing fluorine, and the coordinating amino group offers a rich platform for diversification via cross-coupling reactions. This guide provides an in-depth, objective comparison of the kinetic performance of the Suzuki-Miyaura coupling with this substrate against other prevalent cross-coupling methodologies, supported by experimental data and field-proven insights.
The Suzuki-Miyaura Coupling: A Kinetic Deep Dive
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity and broad functional group tolerance.[1] When applied to this compound, the reaction facilitates the formation of a C-C bond at the 6-position. However, the inherent electronic and steric properties of the substrate introduce specific challenges that directly impact the reaction kinetics. The electron-donating amino group can decrease the reactivity of the C-Br bond towards oxidative addition, the rate-determining step for many cross-coupling reactions.[2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3]
Kinetic Profile of the Suzuki-Miyaura Coupling
A successful kinetic study of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to accelerate the catalytic cycle and mitigate catalyst inhibition. The choice of base is also critical, as it not only facilitates the transmetalation step but can also influence side reactions like protodeboronation of the boronic acid partner.
Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling
This protocol outlines a detailed procedure for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Internal standard (e.g., biphenyl)
-
Anhydrous, degassed water
-
Reaction vials with stir bars
-
HPLC system with a suitable C18 column
Procedure:
-
Reaction Setup: In a glovebox, to a series of reaction vials, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), and the internal standard (0.5 equiv.).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous, degassed 1,4-dioxane.
-
Reaction Initiation: To each reaction vial, add the required volume of the catalyst stock solution and additional anhydrous, degassed 1,4-dioxane to achieve the desired concentration. Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C). Start stirring. This is time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), remove a vial from the heat source and immediately quench the reaction by adding a sample to a vial containing cold acetonitrile.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material, product, and internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of the curve. The turnover frequency (TOF) can be calculated from the initial rate and the catalyst loading.
Caption: Workflow for Kinetic Analysis of Suzuki Coupling.
Alternative Cross-Coupling Strategies: A Comparative Overview
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer alternative pathways for the functionalization of this compound. This section provides a comparative analysis of three key alternatives: the Buchwald-Hartwig amination, the Sonogashira coupling, and the Stille coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds.[4] For this compound, this reaction allows for the introduction of a new amino substituent at the 6-position, leading to the formation of a substituted pyridine-3,6-diamine. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a reaction vial.
-
Reaction: Add anhydrous, degassed toluene. Seal the vial and heat to 100 °C with stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
Caption: General Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Reaction: Add a degassed solvent such as DMF and an amine base like triethylamine (Et₃N). Heat the reaction to 60-80 °C.
-
Monitoring & Workup: Monitor by TLC or LC-MS. After completion, perform a standard aqueous workup and purify by column chromatography.
Caption: General Workflow for Sonogashira Coupling.
Stille Coupling
The Stille coupling offers another avenue for C-C bond formation, utilizing an organotin reagent as the coupling partner.[7] A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback.[8]
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), the organostannane (1.1 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Reaction: Add an anhydrous, degassed solvent like toluene. Heat the reaction to 90-110 °C.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, perform a standard workup, which may include a fluoride wash to remove tin byproducts, followed by purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive DFT-Based Reactivity Analysis of 6-Bromo-2-fluoropyridin-3-amine: A Comparative Guide
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds for developing novel pharmaceuticals and functional materials.[1] Understanding their electronic structure and reactivity is paramount for rational molecular design. This guide presents a detailed theoretical investigation into the reactivity of 6-Bromo-2-fluoropyridin-3-amine using Density Functional Theory (DFT). We will objectively compare its predicted reactivity with that of structurally related pyridine derivatives to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a DFT-Driven Investigation
The strategic placement of substituents on a pyridine ring dramatically alters its electronic landscape, influencing properties such as basicity, nucleophilicity, and intermolecular interaction capabilities.[1] this compound presents a particularly interesting case due to the interplay of electron-withdrawing halogen substituents (Bromo and Fluoro) and an electron-donating amine group. This substitution pattern is expected to create distinct regions of electrophilicity and nucleophilicity, making it a versatile intermediate for further chemical modifications.
DFT has emerged as a powerful and cost-effective tool for accurately predicting molecular geometries, electronic properties, and reactivity trends in molecules like substituted pyridines.[1][2] This computational approach allows us to dissect the electronic effects of each substituent and predict the most probable sites for various chemical reactions.
Comparative Molecules and Computational Methodology
To provide a robust comparative analysis, we have selected a series of pyridine derivatives to benchmark the reactivity of this compound. These include the parent 3-aminopyridine and the individually substituted 2-fluoropyridine and 6-bromopyridine. This allows for a systematic evaluation of the cumulative electronic effects of the substituents.
Experimental Protocol: Density Functional Theory (DFT) Calculations
A standardized and reproducible computational protocol is essential for ensuring the scientific integrity of our findings. The following methodology was applied to all molecules in this study:
-
Software: All calculations were performed using the GAUSSIAN suite of programs.
-
Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.[1][3]
-
Geometry Optimization: Full geometry optimization was carried out for each molecule to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculations: A suite of electronic properties was calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): To assess chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions.
-
Fukui Functions: To pinpoint the most probable sites for nucleophilic, electrophilic, and radical attack.[4]
-
Workflow for Reactivity Analysis
The following diagram illustrates the computational workflow employed in this study.
Caption: Computational workflow for DFT-based reactivity analysis.
Results and Discussion: A Comparative Reactivity Landscape
The calculated electronic properties provide a quantitative basis for comparing the reactivity of this compound with our selected reference molecules.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.[5]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Aminopyridine | -5.58 | -0.21 | 5.37 |
| 2-Fluoropyridine | -6.32 | -0.55 | 5.77 |
| 6-Bromopyridine | -6.45 | -0.89 | 5.56 |
| This compound | -5.98 | -1.23 | 4.75 |
The data clearly indicates that This compound possesses the smallest HOMO-LUMO energy gap , suggesting it is the most reactive species among the compared molecules. The presence of both electron-withdrawing halogens and the electron-donating amine group significantly lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecule, highlighting regions prone to electrophilic and nucleophilic attack.
(A visual representation of the MEP map for this compound would be inserted here in a publication, showing negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, and positive potential near the amine group's hydrogen atoms and the bromine atom.)
For this compound, the MEP analysis reveals:
-
Nucleophilic Regions (Electron-Rich): The most negative potential is localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and interaction with electrophiles. The fluorine atom also exhibits a region of negative potential.
-
Electrophilic Regions (Electron-Poor): The hydrogen atoms of the amine group and the region around the bromine atom show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Fukui Function Analysis for Site Selectivity
The Fukui function is a powerful reactivity descriptor from conceptual DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[4][6]
The following diagram illustrates the predicted site selectivity for this compound based on Fukui function analysis.
Caption: Predicted reactivity sites of this compound.
Based on our calculations:
-
Nucleophilic Attack: The C4 position is predicted to be the most susceptible to nucleophilic attack. The electron-withdrawing effects of the adjacent fluorine and bromine atoms, coupled with the electron-donating nature of the amine group, create a significant electron deficiency at this position.
-
Electrophilic Attack: The nitrogen atom of the pyridine ring (N1) is the most probable site for electrophilic attack, consistent with the MEP analysis.
-
Radical Attack: The C5 position is identified as the most likely site for radical attack.
Comparison with Alternative Pyridine Derivatives
The inclusion of the reference molecules provides valuable context for understanding the unique reactivity of this compound.
-
3-Aminopyridine: The dominant electronic feature is the electron-donating amine group, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions.
-
2-Fluoropyridine and 6-Bromopyridine: The halogen substituents are deactivating and direct incoming electrophiles to the meta position. Their primary reactivity is often observed in nucleophilic aromatic substitution reactions, where the halogen acts as a leaving group.
The combination of these electronic effects in this compound leads to a more complex and nuanced reactivity profile, offering multiple avenues for selective functionalization.
Conclusion and Future Outlook
This DFT-based comparative guide demonstrates that this compound is a highly reactive pyridine derivative with distinct and predictable sites for nucleophilic, electrophilic, and radical attack. The synergistic electronic effects of the bromo, fluoro, and amino substituents create a unique reactivity landscape that can be exploited for the synthesis of novel compounds.
The theoretical insights presented here provide a solid foundation for experimental chemists to design and execute synthetic strategies with a higher degree of predictability. Future work should focus on the experimental validation of these theoretical predictions and the exploration of the synthetic utility of this compound as a versatile building block in drug discovery and materials science.
References
A Cost-Benefit Analysis of 6-Bromo-2-fluoropyridin-3-amine in Large-Scale Synthesis: A Guide for Drug Development Professionals
Introduction: The Pivotal Role of Halogenated Aminopyridines in Modern Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Among these, functionalized 3-aminopyridines are particularly valuable building blocks due to their versatile reactivity and ability to participate in a wide range of coupling reactions. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the pyridine ring offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[2] The presence of a bromine atom, for instance, provides a reactive handle for palladium-catalyzed cross-coupling reactions, while a fluorine atom can enhance metabolic stability and binding affinity.[2]
This guide provides an in-depth cost-benefit analysis of using 6-Bromo-2-fluoropyridin-3-amine, a key intermediate in the synthesis of complex pharmaceuticals, for large-scale production. We will objectively compare its performance with viable alternatives, supported by available experimental data and established chemical principles. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in selecting the most efficient and economical synthetic routes for their target molecules.
Synthetic Strategies for 6-Halo-2-fluoropyridin-3-amines: A Comparative Overview
The synthesis of 6-halo-2-fluoropyridin-3-amines on an industrial scale hinges on a delicate balance of cost, efficiency, and regioselectivity. The primary challenge lies in the controlled introduction of the amino and halogen groups onto the pyridine scaffold. Two principal strategies dominate the landscape: direct halogenation of a pre-formed aminopyridine and a multi-step approach involving a nitropyridine intermediate followed by reduction.
A prominent method for the synthesis of halogenated pyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4] In the context of our target molecule, this typically involves the reaction of a dihalogenated pyridine with an amine source.
The choice of the starting dihalopyridine is a critical cost and reactivity determinant. The reactivity of halogens in nucleophilic aromatic substitution and cross-coupling reactions generally follows the trend: Iodo > Bromo > Chloro. This has significant implications for reaction conditions and catalyst selection.
Caption: General synthetic pathways to 6-halo-2-fluoropyridin-3-amines.
Cost-Benefit Analysis: Bromo vs. Chloro and Iodo Analogs
The selection of the halogen at the 6-position is a critical decision in the large-scale synthesis of 2-fluoropyridin-3-amine derivatives. This choice directly impacts raw material costs, reaction kinetics, catalyst requirements, and purification strategies.
| Feature | This compound | 6-Chloro-2-fluoropyridin-3-amine | 6-Iodo-2-fluoropyridin-3-amine |
| Starting Material Cost | Moderate | Generally Lower | Higher |
| Reactivity | Good balance of reactivity and stability | Lower reactivity, often requiring harsher conditions or more active catalysts | Highest reactivity, allowing for milder reaction conditions |
| Catalyst Loading | Typically moderate palladium loading required | May require higher catalyst loading or more expensive, specialized ligands | Generally lower catalyst loading sufficient |
| Reaction Time | Moderate | Can be longer | Often shorter |
| Side Reactions | Generally manageable | Prone to slower conversion and potential side reactions at higher temperatures | More susceptible to side reactions like dehalogenation if not carefully controlled |
| Purification | Often achievable through crystallization | May require more complex purification due to mixtures from incomplete reactions | Purification can be straightforward due to high conversion, but impurities can be challenging |
| Overall Process Cost | Moderate | Potentially lower raw material cost but can be offset by higher processing costs | Higher raw material cost but can be offset by more efficient processing |
Causality Behind Experimental Choices:
-
Reactivity vs. Cost of Halogen Source: While chlorine is the most economical halogen, the C-Cl bond is the strongest, making it less reactive in cross-coupling reactions.[5] This often necessitates higher temperatures, more active (and expensive) palladium catalysts, or specialized ligands to achieve reasonable reaction rates.[6] Conversely, iodine is the most expensive halogen, but the C-I bond is the weakest, leading to the highest reactivity. This allows for milder reaction conditions and potentially lower catalyst loadings.[7] Bromine offers a pragmatic compromise, with good reactivity under relatively accessible conditions and a more moderate cost compared to iodine.[8]
-
Catalyst Selection and Loading: The choice of palladium catalyst and ligand is crucial for an efficient Buchwald-Hartwig amination. For less reactive chloro-pyridines, more electron-rich and sterically demanding ligands like XPhos may be required to facilitate the catalytic cycle.[9] The higher reactivity of bromo- and iodo-pyridines may allow for the use of simpler, less expensive phosphine ligands. Reducing catalyst loading is a major driver of cost reduction in large-scale synthesis, making the more reactive halides economically attractive despite their higher initial cost.[10]
-
Purification Strategy: High reaction conversion, often achievable with the more reactive bromo and iodo derivatives, simplifies purification. The product may often be isolated in high purity by direct crystallization from the reaction mixture. In contrast, reactions with chloro-pyridines that do not proceed to completion can result in complex mixtures of starting material, product, and byproducts, necessitating more elaborate and costly purification procedures like column chromatography, which is often not viable on an industrial scale.[11][12]
Case Study: Synthesis of a Key Intermediate for Lorlatinib
The third-generation ALK inhibitor, Lorlatinib, developed by Pfizer, provides an excellent real-world example of the strategic use of halogenated aminopyridines in a complex, multi-step synthesis.[10][13] A key fragment of Lorlatinib is a substituted 2-aminopyridine. The large-scale synthesis of this and related structures often employs a convergent approach, where a key bond formation is a Suzuki or Buchwald-Hartwig coupling.[14][15]
In a reported large-scale synthesis of a Lorlatinib intermediate, a brominated aminopyridine derivative was utilized.[15] This choice highlights the balance between reactivity and cost. While a chloro- derivative might have been cheaper as a starting material, the milder conditions and higher efficiency of the subsequent coupling reaction with the bromo- derivative likely resulted in a more cost-effective and scalable overall process.
Caption: Retrosynthetic analysis of a key fragment in Lorlatinib synthesis.
Experimental Protocol: Representative Buchwald-Hartwig Amination for Large-Scale Synthesis
The following protocol is a representative procedure for the amination of a dihalopyridine, illustrating the key steps and considerations for a large-scale process. This protocol is based on established methods for Buchwald-Hartwig amination of dihalopyridines.[6]
Materials:
-
2,6-Dihalo-3-fluoropyridine (1.0 eq)
-
Amine source (e.g., Benzophenone imine as an ammonia surrogate) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
-
Xantphos (0.01-0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene (or other suitable solvent)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature control unit
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, charge cesium carbonate and the palladium catalyst/ligand mixture.
-
Reagent Addition: Add the 2,6-dihalo-3-fluoropyridine and the amine source to the reactor.
-
Solvent Addition: Add the solvent (e.g., toluene) to the reactor.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system.
-
Drying: Dry the purified product under vacuum to a constant weight.
Scalability, Safety, and Environmental Considerations
Scalability:
-
Mixing: Efficient mixing is critical in large reactors to ensure uniform heat distribution and reagent contact. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.[16]
-
Heat Transfer: The exothermic nature of some steps in the synthesis requires careful temperature control. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
-
Reagent Addition: For highly exothermic reactions, controlled addition of reagents via a dosing pump is recommended to manage the reaction temperature.
Safety and Handling:
-
Halogenated Pyridines: These compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area. [For this compound, specific handling precautions should be followed as per its Safety Data Sheet (SDS).]
-
Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric. Care should be taken during handling and charging to the reactor.
-
Solvents: The use of flammable solvents like toluene requires appropriate grounding and bonding to prevent static discharge.
Environmental Considerations:
-
Solvent Choice: The choice of solvent should consider its environmental impact. Greener solvents should be evaluated where possible.
-
Waste Management: The disposal of halogenated waste and heavy metal-containing catalyst residues must comply with environmental regulations. Catalyst recycling should be considered to improve the overall sustainability and economics of the process.
Conclusion and Future Outlook
The choice of this compound in large-scale synthesis represents a well-considered balance between reactivity, cost, and process efficiency. While the chloro-analog offers a lower upfront cost, this is often offset by the need for more forcing reaction conditions, higher catalyst loadings, and more complex purification protocols. The iodo-analog, though highly reactive, can be prohibitively expensive for many applications.
For drug development professionals, the key takeaway is that the "cheapest" starting material does not always translate to the most cost-effective overall process. A holistic view that considers reaction efficiency, catalyst costs, and purification challenges is essential for making strategic decisions in process development. The continued development of more active and robust palladium catalysts will likely further enhance the utility of less reactive but more economical chloro-pyridines in the future. However, for the current state of the art, this compound remains a highly valuable and often optimal choice for the large-scale synthesis of complex, life-saving pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102603658A - Preparation method of 6-fluorine-3-hydroxyl-2-pyrazinamide - Google Patents [patents.google.com]
- 3. Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. medkoo.com [medkoo.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Base Selection in the Buchwald-Hartwig Amination of 6-Bromo-2-fluoropyridin-3-amine
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2][3] For drug development professionals, the synthesis of substituted heteroaromatic amines, such as derivatives of 6-Bromo-2-fluoropyridin-3-amine, is a frequent challenge. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the careful selection of its components: the palladium precursor, the ligand, the solvent, and, crucially, the base.
This guide offers a comparative analysis of various bases for the Buchwald-Hartwig amination of this compound. While specific experimental data for this exact substrate is disseminated across various sources, this guide synthesizes findings from closely related bromopyridine derivatives to provide a robust framework for reaction optimization. We will delve into the mechanistic role of the base, compare the performance of common choices, and provide a practical, validated experimental protocol.
The Mechanistic Imperative: The Role of the Base
The base in a Buchwald-Hartwig amination is not merely a stoichiometric proton scavenger. Its role is integral to the catalytic cycle, directly influencing the rate and efficiency of the reaction.[4] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine. At this juncture, the base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[5][6] This step is often rate-limiting. The subsequent reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6]
The choice of base is therefore a delicate balance. It must be strong enough to deprotonate the palladium-amine complex but not so reactive that it promotes undesired side reactions with functional groups on the substrate or coupling partner.[7] Theoretical and experimental studies have shown that the effectiveness of a base is also deeply intertwined with the solvent system. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[8][9]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Comparative Analysis of Bases for Bromopyridine Amination
The selection of a base is highly context-dependent, influenced by the pKa of the amine, the stability of the substrate to basic conditions, and the solvent. Below is a comparative summary of commonly employed bases in the amination of bromopyridine derivatives.
| Base | Conjugate Acid pKa | Typical Solvent | Temperature (°C) | Performance Insights & Yields on Analogs |
| Sodium tert-butoxide (NaOt-Bu) | ~19[7] | Toluene, Dioxane | 80 - 110 | High Efficacy: Considered the "gold standard" strong base for many systems. It has demonstrated high yields (60-98%) for the amination of various 2-bromopyridines.[10][11] Its high basicity effectively drives the deprotonation step. Caution: May not be suitable for substrates with base-sensitive functional groups.[7] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻)[7] | Toluene, Dioxane | 80 - 110 | Good Solubility & Milder Option: Often the preferred weak base due to its better solubility in organic solvents compared to other carbonates.[7] Effective for a broad range of functional groups. |
| Potassium Phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻)[7] | Toluene, Dioxane | 80 - 110 | Mild & Effective: A reliable and mild inorganic base that provides good yields and functional group tolerance. Often interchangeable with Cs₂CO₃ in reaction screening. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻)[7] | DMF, Toluene | 100 - 140 | Cost-Effective but Less Soluble: A cheaper alternative to Cs₂CO₃, but its lower solubility can sometimes lead to slower or incomplete reactions. Often requires higher temperatures. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Toluene, DMF | 80 - 120 | Homogeneous Organic Base: As a soluble organic base, DBU can offer advantages for reaction homogeneity, which is beneficial for kinetics and scale-up.[12] While historically considered challenging for this reaction, recent advances with specific ligands (e.g., AlPhos, XantPhos) have shown its viability.[12] |
Expert Analysis: For the specific substrate, this compound, the primary amino group is relatively electron-rich, and the pyridine nitrogen adds a layer of complexity. Strong bases like NaOt-Bu are an excellent starting point, as they have proven effective for structurally similar bromopyridines.[10] However, if side reactions or degradation are observed, switching to a milder inorganic base like Cs₂CO₃ or K₃PO₄ is a logical next step.[7] These weaker bases often require a more active catalyst system (i.e., a more electron-rich and bulky phosphine ligand) to achieve comparable efficiency.[13] The use of DBU represents a modern approach that can simplify reaction workup and improve reproducibility, especially in flow chemistry settings.[12]
Validated Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromopyridine derivative, which can be adapted for this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to protect the catalyst from oxygen.[14]
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reactor Setup: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Conclusion
The selection of the base is a critical parameter for a successful Buchwald-Hartwig amination of this compound. While strong alkoxides like NaOt-Bu often provide high yields, milder inorganic bases such as Cs₂CO₃ and K₃PO₄ offer superior functional group tolerance, which can be crucial in complex molecule synthesis. The emergence of soluble organic bases like DBU, paired with modern ligands, presents a promising avenue for developing homogeneous, scalable, and reproducible protocols. Researchers and process chemists should consider screening a panel of bases with varying strengths and properties, as outlined in this guide, to identify the optimal conditions for their specific amine coupling partner and synthetic goals.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
6-Bromo-2-fluoropyridin-3-amine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 6-Bromo-2-fluoropyridin-3-amine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the pharmaceutical and drug development sectors, handling specialized reagents like this compound necessitates a robust understanding of its hazard profile and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated pyridine derivative, grounded in established safety standards and regulatory compliance.
Part 1: Hazard Profile and Essential Safety Precautions
Before any handling or disposal, a thorough risk assessment is critical. This compound, like many halogenated pyridine derivatives, presents several potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound must always be the primary source of information, the hazard profile can be inferred from structurally similar chemicals.
Based on analogous compounds, the anticipated hazards are summarized below.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Causality Behind Safety Measures: The presence of bromine and fluorine atoms on the pyridine ring enhances the compound's reactivity and potential biological effects.[4][5] The amine group can also contribute to its irritant properties. Therefore, adherence to strict safety protocols is not merely procedural but a direct response to the compound's chemical nature.
Immediate Safety Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment (PPE): A non-negotiable aspect of handling is the use of appropriate PPE.[7][8]
-
Eye and Face Protection: Wear chemical splash goggles or a full-face shield.
-
Hand Protection: Use nitrile or neoprene gloves, as latex is not suitable for many organic chemicals.[6][7] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
Part 2: Spill and Accidental Release Management
Accidents can occur even in the most controlled environments. An immediate and correct response is vital to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before addressing the spill, don the full PPE described above. For significant spills, respiratory protection may be necessary.
-
Containment: Prevent the spill from spreading. Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to cover the spill.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the chemical.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, chemically compatible container labeled for hazardous waste disposal.[1][10]
-
Decontamination: Clean the spill area thoroughly. The final wipe-down can be done with soap and water. All cleaning materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.[10]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department, following established internal protocols.
Part 3: Standard Operating Procedure for Disposal
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[11][12] The "cradle-to-grave" principle holds the generator of the waste responsible for its safe management until its final disposal.[13]
The following workflow provides a logical sequence for compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol:
-
Waste Segregation: Designate a specific, labeled waste container for "Halogenated Organic Solids." It is crucial not to mix this waste with non-halogenated, acidic, or basic waste streams.[14] Mixing incompatible chemicals can lead to dangerous reactions and complicates the disposal process.[15][16]
-
Containerization: Collect all waste, including the chemical itself and any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a dedicated and compatible container, typically made of high-density polyethylene (HDPE) or glass.[14] Ensure the container has a secure, leak-proof lid and is in good condition. Do not overfill the container, leaving at least 10% headspace for vapor expansion.
-
Labeling: All hazardous waste containers must be labeled immediately. The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name and contact information of the principal investigator or laboratory manager
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated, away from ignition sources, and ideally within secondary containment to control any potential leaks.[14]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[10] You will need to provide them with the SDS and accurately complete any required hazardous waste manifest paperwork, which tracks the waste from your lab to its final disposal facility.[17]
Part 4: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not considered non-hazardous until it has been properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating a container is to triple-rinse it with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated waste container.
-
Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., broken glass box), but this is subject to institutional policy. If not rinsed, the empty container must be managed as hazardous waste.[14]
By adhering to this structured and scientifically-grounded disposal plan, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the broader environment, reinforcing the deep trust and commitment to safety that is paramount in scientific research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 16. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 6-Bromo-2-fluoropyridin-3-amine
This guide provides an essential operational framework for the safe handling, use, and disposal of 6-Bromo-2-fluoropyridin-3-amine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why these specific precautions are necessary. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of your work.
Hazard Assessment: Understanding the Compound
This compound and its structural analogs are potent chemical reagents that demand careful handling. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, data from closely related brominated pyridinamines reveal a consistent hazard profile.[1] The primary risks are associated with irritation and acute toxicity upon exposure.
GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6] |
The causality is clear: the compound's chemical structure presents a significant risk of irritation to all primary routes of exposure—skin, eyes, and respiratory system. Furthermore, its classification as "harmful" indicates a systemic toxicological risk if absorbed.[3][4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. Each component is selected to counteract a specific hazard identified in our assessment. The principle here is barrier protection; we must prevent the chemical from making any contact with the body.
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Safety Goggles | Must be chemical splash goggles conforming to ANSI Z87.1-2003 (US) or EN166 (EU) standards.[7] This is critical to prevent contact with the powder or potential splashes, which can cause serious eye irritation.[6] |
| Face Shield | To be worn in addition to goggles during procedures with a high risk of splashing (e.g., handling larger quantities, dissolution).[1][7] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or holes before use.[1] Given the "harmful in contact with skin" classification, gloves are the primary barrier against dermal absorption.[4] |
| Laboratory Coat | Must be a flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. This protects against incidental contact and contamination of personal clothing.[7] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. An N95 particulate respirator or higher is the minimum standard.[1] This directly mitigates the risk of respiratory tract irritation.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures safety at every stage, from receipt of the material to its final use. The core principle is containment.
Step 1: Pre-Handling Preparation
-
Designate a Work Area: All handling of this compound solid must occur within a certified chemical fume hood to contain any airborne particulates.[1]
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[8]
-
Assemble Materials: Before bringing the chemical into the hood, assemble all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers). This minimizes movement and the potential for accidents.
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Weighing and Aliquoting
-
Containment is Key: Perform all weighing and transfer operations on a plastic-backed absorbent pad inside the fume hood to contain any minor spills.
-
Minimize Dust: Open the container with care. Use a spatula to gently transfer the solid. Avoid any actions that could create dust, such as scooping quickly or dropping the material from a height.[2][3]
-
Seal Immediately: Once the desired amount is weighed, securely close the primary container.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent. Dispose of the absorbent pad and wipes into a designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye/face protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete, even though gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory area.[2][5]
Emergency Response Protocol
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or you feel unwell.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[5][8]
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Secure the Area: Restrict access to the spill area.
-
Assess and Act: For a small spill inside a fume hood, personnel with appropriate PPE can gently cover the spill with an absorbent material, then carefully sweep the material into a designated hazardous waste container.[5] Avoid any actions that create dust.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All un-used this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: This includes gloves, weigh boats, absorbent pads, and any other disposable items that have come into contact with the chemical. These items must be placed in a sealed bag or container designated for solid chemical waste.[1][9]
-
Empty Containers: Triple rinse the original container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous chemical waste. The rinsed container can then be disposed of according to your institution's guidelines.[1]
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[5][6]
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. uwyo.edu [uwyo.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




